SR12418
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C31H30FNO3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC名 |
[(3S)-6-fluoro-3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C31H30FNO3/c1-31(2,3)36-27-15-13-26(14-16-27)35-20-25-18-23-17-24(32)12-11-22(23)19-33(25)30(34)29-10-6-8-21-7-4-5-9-28(21)29/h4-17,25H,18-20H2,1-3H3/t25-/m0/s1 |
InChIキー |
JIWBEKKHQWSDNN-VWLOTQADSA-N |
異性体SMILES |
CC(C)(C)OC1=CC=C(C=C1)OC[C@@H]2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |
正規SMILES |
CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=C(CN2C(=O)C4=CC=CC5=CC=CC=C54)C=CC(=C3)F |
製品の起源 |
United States |
Foundational & Exploratory
SR12418: A Technical Guide to its Mechanism of Action as a REV-ERB Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). By enhancing the natural transcriptional repression activity of these receptors, this compound modulates key physiological processes, including circadian rhythms, metabolism, and inflammation. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, primarily through its ability to suppress the development and function of pro-inflammatory T helper 17 (TH17) cells.
Core Mechanism of Action: REV-ERB Agonism
This compound functions as a specific synthetic ligand for the REV-ERB nuclear receptors.[1][2][3] Unlike some nuclear receptors that activate gene transcription upon ligand binding, REV-ERBα and REV-ERBβ are transcriptional repressors.[3] The binding of an agonist like this compound enhances this repressive activity.
The primary mechanism involves the recruitment of corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), to the DNA response elements of REV-ERB target genes.[3] This leads to chromatin condensation and the silencing of gene expression. The endogenous ligand for REV-ERB is heme, which plays a crucial role in coordinating circadian rhythms and metabolic processes.[3]
A key target of REV-ERB-mediated repression is the Bmal1 gene, a core component of the circadian clock machinery. By suppressing Bmal1, REV-ERB agonists can modulate circadian rhythms.
Signaling Pathway Diagram
Caption: this compound binds to and activates REV-ERB, enhancing the recruitment of the NCoR/HDAC3 corepressor complex to repress target gene transcription.
Quantitative Data Summary
This compound has been shown to be more potent than the earlier REV-ERB agonist, SR9009. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value (nM) | Reference |
| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 | [1] |
| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Outcomes | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, i.p., b.i.d. | Delayed disease onset and reduced severity | [2][4] |
| Mouse | Adoptive T Cell Transfer Colitis | 50 mg/kg, i.p., b.i.d. | Suppression of TH17-driven inflammation | [3][4] |
Note: i.p. = intraperitoneal; b.i.d. = twice daily.
Effects on T Helper 17 (TH17) Cells
A significant aspect of this compound's mechanism of action in the context of autoimmune diseases is its inhibitory effect on TH17 cells.[2][4] These cells are a subset of T helper cells that play a critical role in the pathogenesis of diseases like multiple sclerosis (modeled by EAE) and inflammatory bowel disease.
This compound has been shown to:
-
Suppress TH17 cell development: It inhibits the differentiation of naive T cells into TH17 cells.[4]
-
Reduce RORγt expression: It decreases the expression of RORγt, the master transcription factor that drives TH17 cell lineage commitment.[2][4]
-
Inhibit pro-inflammatory cytokine production: It curtails the production of key TH17 effector cytokines, such as Interleukin-17A (IL-17A).[4]
TH17 Differentiation Pathway and this compound Intervention
Caption: this compound activates REV-ERB, which in turn inhibits the expression of RORγt, a key transcription factor for TH17 cell differentiation and function.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in mice, such as Cmax, Tmax, and half-life, are not publicly available. However, it has been reported that this compound exhibits a "significantly improved plasma exposure" in mice compared to the earlier REV-ERB agonist, SR9009.[2][3] This improved pharmacokinetic profile makes it more suitable for in vivo studies.
Experimental Protocols
The following are representative, detailed protocols for key experiments used to characterize the activity of this compound. These are based on established methodologies and may not reflect the exact protocols used in the original studies, for which specific details are not fully available.
Bmal1-Luciferase Reporter Assay
This assay is used to quantify the potency of REV-ERB agonists by measuring their ability to repress the transcription of a luciferase reporter gene driven by the Bmal1 promoter.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with expression vectors for REV-ERBα or REV-ERBβ and a reporter plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter. A constitutively expressed Renilla luciferase vector is often co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation with the compound, cells are lysed.
-
Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal for each well.
-
The normalized data is then used to generate a dose-response curve, and the IC50 value is calculated using non-linear regression.
-
Experimental Workflow: Bmal1-Luciferase Reporter Assay
Caption: A typical workflow for a Bmal1-luciferase reporter assay to determine the potency of REV-ERB agonists.
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for the human autoimmune disease multiple sclerosis.
Methodology:
-
Animals:
-
Female C57BL/6 mice, 8-12 weeks old.
-
-
Induction of EAE:
-
On day 0, mice are immunized subcutaneously at two sites on the flank with an emulsion containing 100-200 µg of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.
-
-
Compound Treatment:
-
This compound is dissolved in a vehicle such as a 10/10/80 formulation of DMSO/Tween80/H₂O.
-
Treatment with this compound (50 mg/kg, i.p., b.i.d.) or vehicle is initiated at the time of immunization (prophylactic regimen) or after disease onset (therapeutic regimen).
-
-
Clinical Scoring:
-
Mice are weighed and scored daily for clinical signs of EAE starting from day 7 post-immunization. The scoring is typically as follows: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
-
Immunological Analysis:
-
At the peak of the disease or at the end of the study, spleen, lymph nodes, and central nervous system (CNS) are harvested.
-
Infiltration of immune cells, particularly CD4+ T cells and TH17 cells, in the CNS is analyzed by flow cytometry.
-
Adoptive T Cell Transfer Colitis Model
This model is used to study T cell-driven intestinal inflammation, which is relevant to inflammatory bowel disease.
Methodology:
-
Animals:
-
Donor: Wild-type mice (e.g., C57BL/6).
-
Recipient: Immunodeficient mice (e.g., Rag1-/-).
-
-
T Cell Isolation and Transfer:
-
Spleens and lymph nodes are harvested from donor mice.
-
CD4+ T cells are isolated, and the naive T cell population (CD4+CD45RBhigh) is purified by cell sorting.
-
A suspension of naive T cells is injected intraperitoneally into the recipient immunodeficient mice.
-
-
Compound Treatment:
-
This compound (50 mg/kg, i.p., b.i.d.) or vehicle treatment is typically initiated a few weeks after T cell transfer.
-
-
Disease Monitoring:
-
Mice are monitored for weight loss and signs of colitis (e.g., diarrhea, hunched posture).
-
At the end of the study, colons are collected for histological analysis of inflammation and measurement of inflammatory markers.
-
-
Immunological Analysis:
-
Lamina propria lymphocytes are isolated from the colon to analyze the phenotype of the infiltrating T cells, particularly the frequency of TH17 cells, by flow cytometry.
-
Conclusion
This compound is a valuable research tool for investigating the physiological roles of REV-ERBα and REV-ERBβ. Its mechanism of action, centered on the enhancement of REV-ERB-mediated transcriptional repression, has profound effects on inflammatory pathways, particularly those driven by TH17 cells. The preclinical efficacy of this compound in models of autoimmune diseases highlights the therapeutic potential of targeting the REV-ERB nuclear receptors. Further research, including detailed pharmacokinetic and toxicological studies, will be crucial in determining the clinical translatability of this compound and the broader class of REV-ERB agonists.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35-55 in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
SR12418: A Technical Guide to its Function as a REV-ERB Agonist in Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). As key components of the circadian clock, the REV-ERBs are ligand-regulated transcription factors that play a critical role in modulating inflammatory and metabolic pathways. This compound has demonstrated significant efficacy in preclinical models of autoimmune diseases by suppressing T helper 17 (TH17) cell-driven inflammation. This document provides a comprehensive overview of the function, mechanism of action, and experimental validation of this compound, presenting key data and methodologies for the scientific community.
Introduction
This compound is a second-generation REV-ERB agonist, developed as an improvement upon its predecessor, SR9009. It exhibits a superior pharmacological profile, including enhanced plasma exposure in vivo and minimal off-target activity.[1][2] The primary therapeutic potential of this compound lies in its ability to modulate the immune system, particularly in the context of autoimmune disorders. By activating REV-ERB, this compound effectively represses the genetic programs that drive the differentiation and pro-inflammatory function of TH17 cells, a lymphocyte subset implicated in the pathogenesis of numerous autoimmune diseases.[1][2]
Mechanism of Action: REV-ERB-Mediated Transcriptional Repression
This compound functions by binding to and activating the REV-ERB nuclear receptors, which are integral to the molecular clock machinery. REV-ERBs act as transcriptional repressors, and their activation by this compound enhances this repressive activity on target genes. This mechanism has profound effects on both the circadian rhythm and inflammatory signaling pathways.
Core Circadian Clock Regulation
The circadian clock is a complex network of transcriptional-translational feedback loops. The core loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of Period (Per) and Cryptochrome (Cry) genes. PER and CRY proteins, in turn, inhibit the activity of CLOCK/BMAL1, thus creating a rhythmic cycle. REV-ERBs form a secondary loop by repressing the transcription of Bmal1.[3][4][5][6] By activating REV-ERB, this compound can modulate the expression of core clock genes.
Suppression of TH17 Cell Differentiation and Function
A key function of this compound is its ability to suppress the development and pro-inflammatory activity of TH17 cells.[1][2] This is achieved through several interconnected mechanisms:
-
Inhibition of RORγt: REV-ERBα competes with RAR-related orphan receptor gamma t (RORγt), the master transcription factor for TH17 differentiation, for binding to regulatory elements in the genome.[3][4][7]
-
Repression of IL-17A Expression: this compound has been shown to dose-dependently drive REV-ERB-mediated repression of Il17a promoter activity.[2]
-
Downregulation of Pro-inflammatory Cytokines: Treatment with this compound leads to a reduction in the production of key TH17-associated cytokines, including IL-17A, interferon-gamma (IFNγ), and granulocyte-macrophage colony-stimulating factor (GM-CSF).[1][2]
Anti-inflammatory Effects via NF-κB Pathway Inhibition
Pharmacological activation of REV-ERB by its agonists has been demonstrated to inhibit the NF-κB signaling pathway.[1] This pathway is a central mediator of inflammation, and its suppression by this compound contributes to the compound's overall anti-inflammatory effects, including the reduction of microglial activation and neuroinflammation.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Target | IC50 | Reference |
| Bmal1-luciferase Reporter Assay | REV-ERBα | 68 nM | [2] |
| Bmal1-luciferase Reporter Assay | REV-ERBβ | 119 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | Reference |
| Disease Incidence | 90% | ~20% | [1][2] |
| Onset of Disease | - | Delayed | [1][2] |
| Disease Severity | - | Reduced | [1][2] |
| CD3+CD4+ T cells in CNS | - | Reduced frequency and number | [1][2] |
| RORγt+ cells in CNS | - | Decreased frequency and number | [1][2] |
| GM-CSF+ T cells in CNS | - | Significantly lower absolute number | [1][2] |
| IL-17A+ cells in CNS | - | Decreased frequency and number | [1][2] |
| IL-17A+IFNγ+ cells in CNS | - | Decreased number | [1][2] |
Experimental Protocols
In Vivo EAE Model
-
Animal Model: C57BL/6 mice.
-
Disease Induction: Mice are immunized to induce Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
-
Drug Administration: this compound is dissolved in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% H₂O. The solution is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.). A vehicle control group receives the same solution without this compound. Treatment is initiated following immunization.[2]
-
Monitoring: Animals are monitored for clinical signs of EAE, and body weight is recorded.
-
Immunophenotyping: At the peak of the disease, draining lymph nodes (LNs) and the central nervous system (CNS) are harvested. Immune cell populations are analyzed by fluorescence-activated cell sorting (FACS) to quantify the frequencies and numbers of various T cell subsets, including CD3+, CD4+, RORγt+, GM-CSF+, IL-17A+, and IFNγ+ cells.[1][2]
In Vitro T Cell Differentiation
-
Cell Culture: Mouse CD4+ T cells are differentiated under TH17 polarizing conditions.
-
Treatment: The differentiating T cells are treated with either a vehicle control (DMSO) or this compound.
-
Analysis: The expression of IL-17A and IFNγ is analyzed by flow cytometry to assess the effect of this compound on TH17 differentiation.[2]
Luciferase Reporter Assay
-
Cell Line: HEK293 cells are used for co-transfection assays.
-
Plasmids: Cells are co-transfected with plasmids expressing full-length REV-ERBα or REV-ERBβ and a luciferase reporter construct driven by the Il17a promoter.
-
Treatment: Transfected cells are treated with varying doses of this compound.
-
Measurement: Luciferase activity is measured to determine the dose-dependent repression of Il17a promoter activity by this compound.[2]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo EAE studies.
Caption: TH17 differentiation signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 4. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]
- 6. REV-ERBα Participates in Circadian SREBP Signaling and Bile Acid Homeostasis | PLOS Biology [journals.plos.org]
- 7. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Initial Efficacy of SR12418: A Novel REV-ERB Agonist in Autoimmune and Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical efficacy studies of SR12418, a synthetic small molecule agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). This compound has demonstrated significant potential in modulating inflammatory responses, particularly those driven by T helper 17 (TH17) cells, offering a promising therapeutic avenue for autoimmune diseases.
Core Mechanism of Action: Regulation of TH17 Cell Differentiation
This compound exerts its primary effect by targeting the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a potent agonist, it enhances the transcriptional repression activity of these receptors.[2][3] A key mechanism of its anti-inflammatory action lies in the negative regulation of TH17 cell development.[1] TH17 cells are critical drivers of inflammation in numerous autoimmune diseases.[4]
The lineage-defining transcription factor for TH17 cells is RORγt.[1][4] REV-ERBα and RORγt recognize and compete for the same DNA binding motifs (ROR response elements or ROREs) on target genes, such as the gene encoding for Interleukin-17A (IL-17A), a hallmark cytokine of TH17 cells.[3][5] By activating REV-ERBα, this compound enhances its ability to repress the transcription of RORγt and its target genes, thereby inhibiting TH17 cell differentiation and effector functions.[1][5]
Caption: Mechanism of this compound in TH17 cell regulation.
Preclinical Efficacy in Autoimmune Models
This compound has demonstrated significant efficacy in preclinical mouse models of multiple sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) and colitis.[1][6]
Experimental Autoimmune Encephalomyelitis (EAE)
In a myelin oligodendrocyte glycoprotein (MOG)-induced EAE model, prophylactic treatment with this compound resulted in a delayed onset and reduced severity of the disease.[7] Furthermore, in a relapsing-remitting EAE model, therapeutic administration of this compound after the first wave of disease significantly reduced the severity of relapse.[1]
Table 1: Efficacy of this compound in EAE Models
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | Reference |
| Prophylactic EAE | |||
| Disease Incidence | 90% | ~20% | [7] |
| Relapsing-Remitting EAE (Therapeutic) | |||
| Relapse Incidence | 12 out of 17 mice | 5 out of 17 mice | [1] |
| Maximum Relapse Score | 2.5 - 3.5 | ≤ 1 | [1] |
Treatment with this compound was associated with a reduction in the frequency and number of CD3+CD4+ T cells, RORγt+ cells, and pathogenic IL-17A+ and IL-17A+IFNγ+ cells in both the draining lymph nodes and the central nervous system (CNS) at the peak of the disease.[1][7]
Colitis
In an adoptive T cell transfer model of colitis, therapeutic administration of this compound also proved effective.[1] Treatment led to a reduction in the frequency of α4β7+ T cells in the colon, suggesting that this compound may impede the homing of pathogenic T cells to the intestines.[1] A decreased frequency of RORγt+ and IL-17A+ cells was also observed in the colons of this compound-treated mice.[1]
Pharmacokinetics and Specificity
This compound was developed as an improvement over the earlier REV-ERB agonist, SR9009, demonstrating significantly improved plasma exposure.[1] It is a potent agonist for both REV-ERBα (IC50 = 68 nM) and REV-ERBβ (IC50 = 119 nM) in a Bmal1-luciferase reporter assay.[1] Importantly, this compound has shown minimal off-target activity in a screen of 84 G-protein coupled receptors, ion channels, and transporters, and did not exhibit activity at other nuclear receptors, indicating a high degree of specificity for the REV-ERBs.[1]
Experimental Protocols
MOG-Induced EAE Model
Caption: Workflow for the MOG-induced EAE model.
-
Induction of EAE: Mice are immunized subcutaneously with MOG (35-55) peptide emulsified in Complete Freund's Adjuvant (CFA). On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of Pertussis toxin.[4]
-
Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 50 mg/kg twice daily (b.i.d.) in a vehicle solution (e.g., 10% DMSO/10% Tween80/80% H2O).[1][7]
-
Monitoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5.
-
Immunophenotyping: At the peak of the disease or at the study endpoint, draining lymph nodes and the central nervous system (CNS) are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and intracellular transcription factors (e.g., RORγt) and cytokines (e.g., IL-17A, IFNγ) for analysis by fluorescence-activated cell sorting (FACS).[1]
Adoptive T Cell Transfer Colitis Model
-
Induction of Colitis: Naive CD4+ T cells are isolated from donor mice and injected into immunodeficient recipient mice. These T cells become activated by gut microbiota and induce colitis.
-
Treatment: After the onset of disease (e.g., 3 weeks post-transfer), mice are treated with this compound (50 mg/kg, b.i.d.) or a vehicle control.[1]
-
Analysis: At the end of the experiment, colon tissue is harvested for analysis. This includes measuring colon length and weight, and performing FACS analysis on isolated lamina propria lymphocytes to determine the frequencies of different T cell populations.[1]
Conclusion and Future Directions
The initial preclinical data for this compound strongly suggest that it is a potent and specific REV-ERB agonist with significant therapeutic potential for TH17-mediated autoimmune diseases. Its efficacy in both prophylactic and therapeutic settings in EAE and colitis models highlights its promise. Further investigation is warranted to explore its long-term safety profile, optimize dosing regimens, and evaluate its efficacy in other models of chronic inflammation. The modulation of the circadian clock components, such as REV-ERB, represents a novel and exciting approach to the treatment of autoimmune and inflammatory disorders.[2][6]
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The nuclear receptor REV-ERBα modulates Th17 cell-mediated autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of SR12418 in Th17 Cell Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T helper 17 (Th17) cells are a distinct lineage of CD4+ T cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17). While essential for host defense against certain pathogens, dysregulated Th17 responses are strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease. The differentiation of Th17 cells is orchestrated by the lineage-defining transcription factor, Retinoic acid receptor-related orphan receptor gamma t (RORγt). Recent research has identified the nuclear receptor REV-ERBα as a critical negative regulator of Th17 cell development. SR12418, a synthetic ligand, enhances the repressive activity of REV-ERBα, thereby offering a promising therapeutic strategy for mitigating Th17-mediated pathologies. This technical guide provides an in-depth overview of the mechanism of action of this compound in modulating Th17 cell development, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Introduction to Th17 Cells and the Role of RORγt
Th17 cells are a subset of T helper cells that play a crucial role in immune surveillance, particularly at mucosal surfaces.[1] Their differentiation from naive CD4+ T cells is driven by a specific cytokine milieu, most notably Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). The key orchestrator of the Th17 cell lineage is the transcription factor RORγt.[2][3] Upon induction, RORγt binds to specific response elements in the promoters of genes encoding for key Th17 effector molecules, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R).[3] Dysregulation of Th17 cell activity and excessive production of their signature cytokines are hallmarks of many autoimmune diseases.[1]
This compound and the REV-ERBα: A Novel Axis in Th17 Cell Regulation
This compound is a synthetic small molecule that acts as a specific agonist for the nuclear receptor REV-ERBα.[4] REV-ERBα is a transcriptional repressor that has been shown to be exclusively expressed in Th17 cells.[2][5] It functions as a key cell-intrinsic negative regulator of Th17 cell development and pro-inflammatory immune responses.[5] The mechanism of action of this compound is to enhance the natural repressive function of REV-ERBα.
Mechanism of Action: Competitive Inhibition of RORγt
The primary mechanism by which the this compound/REV-ERBα axis suppresses Th17 cell development is through direct competition with RORγt.[2][5] Both REV-ERBα and RORγt recognize and bind to the same DNA consensus sequence, known as the ROR response element (RORE), which is present in the regulatory regions of Th17 signature genes, including Il17a.[5][6] By activating REV-ERBα, this compound enhances its binding to these ROREs, thereby displacing RORγt and repressing the transcription of RORγt-dependent genes.[5] This competitive antagonism effectively dampens the pro-inflammatory program of Th17 cells.
Quantitative Data on the Effects of this compound
The efficacy of this compound in suppressing Th17 cell development and function has been demonstrated through both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
In Vitro Effects of this compound on Th17 Cell Differentiation
| Parameter | Vehicle (DMSO) | This compound (5 µM) | This compound (10 µM) | Reference |
| Th17 Cell Differentiation (% IL-17A+ cells) | Varies by experiment | Dose-dependent inhibition | Dose-dependent inhibition | [4] |
| Expression of Th17-mediated genes | Baseline | Repressed | Repressed | [4] |
| Nfil3 expression | Baseline | Repressed | Repressed | [4] |
In Vivo Effects of this compound in a Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Vehicle-Treated Mice | This compound-Treated Mice (50 mg/kg, b.i.d.) | Reference |
| Disease Incidence | ~90% | ~20% | [7] |
| Frequency of RORγt+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |
| Number of GM-CSF+ T cells in LNs and CNS | Significantly higher | Significantly lower | [5][7] |
| Frequency and number of IL-17A+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |
| Frequency and number of pathogenic IL-17A+IFNγ+ cells in LNs and CNS | Significantly higher | Significantly decreased | [5][7] |
Experimental Protocols
In Vitro Th17 Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells under polarizing conditions and treatment with this compound.
Materials:
-
Naive CD4+ T cells isolated from mice
-
Th17 polarizing cytokines (e.g., TGF-β, IL-6)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Flow cytometer
Procedure:
-
Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard cell separation techniques.
-
Activate the T cells with anti-CD3 and anti-CD28 antibodies.
-
Culture the activated T cells in a medium containing Th17 polarizing cytokines.
-
Add this compound (e.g., 5 µM or 10 µM) or vehicle control to the cell cultures.
-
Incubate the cells for a specified period (e.g., 4 days) to allow for differentiation.[4]
-
Analyze the expression of IL-17A and other relevant markers using intracellular flow cytometry.
Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol outlines the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle control (e.g., 10/10/80 formulation of DMSO/Tween80/H2O)[7]
Procedure:
-
Induce EAE in mice by immunizing them with an emulsion of MOG35-55 peptide in CFA.[8][9]
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[8]
-
Begin treatment with this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control at a specified time point (e.g., at the time of immunization or at the onset of clinical signs).[7]
-
Monitor the mice daily for clinical signs of EAE and score them on a standardized scale.
-
At the peak of the disease, sacrifice the mice and isolate lymphocytes from the draining lymph nodes (LNs) and central nervous system (CNS).
-
Analyze the frequency and number of various T cell populations (e.g., RORγt+, GM-CSF+, IL-17A+, IL-17A+IFNγ+) using flow cytometry.[5]
Visualizing the Core Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound activates REV-ERBα, which inhibits Th17 differentiation.
Caption: Experimental workflow for the EAE mouse model.
Conclusion
This compound represents a promising therapeutic agent for the treatment of Th17-mediated autoimmune diseases. By enhancing the activity of the transcriptional repressor REV-ERBα, this compound effectively antagonizes the function of the master Th17 regulator, RORγt. This leads to a significant reduction in Th17 cell differentiation and the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of targeting the REV-ERBα/RORγt axis in autoimmune and inflammatory disorders.
References
- 1. pnas.org [pnas.org]
- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly polarized Th17 cells induce EAE via a T-bet-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of SR12418: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Developed as a successor to the proof-of-concept compound SR9009, this compound exhibits a superior pharmacological profile, including improved plasma exposure and greater potency.[1][2][3] The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors that link circadian rhythms with metabolic and inflammatory pathways.[2][4][5] this compound enhances the natural repressive function of these receptors, making it a valuable chemical probe to investigate the therapeutic potential of targeting REV-ERB in various pathologies, particularly TH17 cell-mediated autoimmune diseases.[1][4][6]
Mechanism of Action
This compound functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ.[1][3] Unlike activating nuclear receptors, REV-ERBs lack the canonical activation function-2 (AF-2) domain required to recruit coactivators.[4] Instead, they constitutively repress gene expression by recruiting corepressor complexes. The endogenous ligand for REV-ERBs is heme.[4][7]
The binding of an agonist like this compound stabilizes a conformation of the receptor that enhances the recruitment of the nuclear receptor corepressor (NCoR) and histone deacetylase 3 (HDAC3) complex.[4] This complex is then targeted to REV-ERB response elements in the promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and transcriptional silencing.[4]
Key targets of REV-ERB-mediated repression include core clock genes like Bmal1 and genes critical for T helper 17 (TH17) cell differentiation and function, such as Il17a and Rorc (which encodes the transcription factor RORγt).[1][3] By enhancing the repression of these genes, this compound effectively suppresses the pro-inflammatory TH17 phenotype.[1]
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear receptor REV-ERBα modulates Th17 cell-mediated autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
SR12418's Impact on Gene Expression: A Technical Guide for Researchers
Introduction
SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] As key components of the mammalian circadian clock, the REV-ERBs are ligand-activated transcriptional repressors that play a crucial role in regulating various physiological processes, including metabolism, inflammation, and immunity.[1][2] This technical guide provides an in-depth overview of the impact of this compound on gene expression, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting REV-ERB activity.
Core Mechanism of Action
This compound functions by binding to the ligand-binding pocket of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the Nuclear Receptor Corepressor (NCoR) complex.[3][4] This enhanced corepressor recruitment leads to the transcriptional repression of REV-ERB target genes.[3][4][5][6] The REV-ERBs and the RAR-related orphan receptors (RORs) often recognize and bind to the same DNA response elements, known as ROR response elements (ROREs).[3][4] While RORs typically activate gene transcription at these sites, the REV-ERBs act as repressors, creating a regulatory balance.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity and its effects on gene and protein expression from various studies.
Table 1: Potency of this compound
| Target | Assay | Metric | Value | Reference |
| REV-ERBα | Bmal1-luciferase reporter assay | IC50 | 68 nM | [7] |
| REV-ERBβ | Bmal1-luciferase reporter assay | IC50 | 119 nM | [7] |
Table 2: Effect of this compound on TH17 Cell-Associated Gene and Protein Expression
| Gene/Protein | Cell Type | Treatment | Effect | Method | Reference |
| Il17a | Mouse CD4+ T cells (TH17 polarized) | 5 µM this compound | Potent repression | qPCR | [7] |
| Il17f | Mouse CD4+ T cells (TH17 polarized) | Overexpression of REV-ERBα | Decreased expression | qPCR | [7] |
| Rorc (RORγt) | Mouse CD4+ T cells (TH17 polarized) | This compound | Downregulated expression | Flow Cytometry (MFI) | [7] |
| Nfil3 | Mouse CD4+ T cells (TH17 polarized) | 5 µM this compound | Potent repression | qPCR | [7] |
| IL-17A | Mouse CD4+ T cells (TH17 polarized) | This compound | Dose-dependent inhibition | Flow Cytometry | [7] |
| RORγt | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Decreased frequency and number of RORγt+ cells | Flow Cytometry | [7] |
| GM-CSF | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Significantly lower absolute number of GM-CSF+ T cells | Flow Cytometry | [1] |
| IL-17A+ IFNγ+ | Mouse CD4+ T cells (in vivo EAE model) | 50 mg/kg this compound | Decreased frequency and number | Flow Cytometry | [1][7] |
Table 3: Effect of this compound on Inflammatory Gene Expression
| Gene | Cell Type | Treatment | Effect | Method | Reference |
| Nlrp3 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |
| Il6 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |
| Il1b | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |
| Tnfα | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |
| Ccl2 | Mouse macrophages | REV-ERB agonist | Down-regulated expression | Not Specified | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound primarily impacts the REV-ERB signaling pathway, which has significant downstream effects on inflammatory and metabolic gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 6. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [ij.hapres.com]
- 7. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR12418 In Vivo Studies
Introduction
SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It has demonstrated efficacy in preclinical in vivo models of autoimmune diseases by suppressing the development and function of T helper 17 (TH17) cells.[1][2] These cells are key drivers of inflammation in various autoimmune conditions. This compound offers a more favorable pharmacological profile compared to its predecessor, SR9009.[1] These application notes provide detailed protocols for the in vivo use of this compound in mouse models of experimental autoimmune encephalomyelitis (EAE) and colitis, based on published research.
Mechanism of Action
This compound functions by activating REV-ERBα and REV-ERBβ, which in turn represses the transcription of key genes involved in TH17 cell differentiation and function.[1] Mechanistically, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to shared regulatory elements in the genome, including at the Il17a locus.[1][3] By activating REV-ERB, this compound enhances the repression of RORγt expression and its downstream targets, leading to a reduction in IL-17A production and a decrease in pathogenic TH17 cell populations.[1]
Signaling Pathway
Caption: this compound signaling pathway in T cells.
Quantitative Data Summary
Table 1: Effect of this compound on EAE Clinical Score and Incidence
| Treatment Group | Mean Maximum Clinical Score | Disease Incidence (%) |
| Vehicle | 2.5 - 3.5 | 90% |
| This compound (50 mg/kg, b.i.d.) | Significantly reduced | 20% |
| Data from MOG-induced EAE in C57BL/6 mice.[1][2] |
Table 2: Immunological Effects of this compound in EAE Model (CNS)
| Cell Population / Marker | Vehicle-Treated | This compound-Treated |
| CD3+CD4+ T cells | Baseline | Reduced frequency and number |
| RORγt+ cells | Baseline | Significantly decreased frequency and number |
| GM-CSF+ T cells | Baseline | Significantly lower absolute number |
| IL-17A+ cells | Baseline | Reduced frequency and number |
| IL-17A+IFNγ+ cells | Baseline | Reduced frequency and number |
| CNS: Central Nervous System. Data represents changes at the peak of disease.[1] |
Table 3: Therapeutic Efficacy of this compound in Relapsing-Remitting EAE
| Treatment Group | Relapse Severity | Number of Mice Relapsed |
| Vehicle | Average max score 2.5 - 3.5 | 12 out of 17 |
| This compound (50 mg/kg, b.i.d.) | Significant reduction | Not specified, but overall severity reduced |
| Treatment initiated after the first wave of disease in SJL/J mice.[1] |
Experimental Protocols
1. Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation and administration of this compound for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Water for Injection
-
Sterile microcentrifuge tubes
-
Sterile insulin syringes with attached needles (e.g., 28-30 gauge)
Formulation (10/10/80 Formulation): [2]
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add 1 part of the this compound/DMSO stock.
-
Add 1 part of Tween 80.
-
Add 8 parts of sterile water.
-
Vortex thoroughly to create a homogenous suspension.
-
The final vehicle control is a 10% DMSO, 10% Tween 80, 80% water solution.
Administration Protocol:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection.
-
The standard dosage is 50 mg/kg, administered twice daily (b.i.d.).[1][2]
-
The injection volume should be adjusted based on the mouse's body weight (typically 100-200 µL).
-
Continue administration for the duration of the experiment as specified by the study design.
2. Prophylactic Treatment in MOG-Induced EAE Model
This protocol outlines the use of this compound to prevent or delay the onset and severity of EAE in C57BL/6 mice.
Experimental Workflow:
Caption: Prophylactic this compound treatment workflow in EAE.
Methodology:
-
EAE Induction: On day 0, immunize C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections on days 0 and 2.
-
Treatment: Begin treatment on day 0 with this compound (50 mg/kg, i.p., b.i.d.) or vehicle control.[1][2]
-
Monitoring: From day 7 post-immunization, monitor mice daily for clinical signs of EAE and record body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.
-
Endpoint Analysis: At the peak of the disease (typically day 15-20), euthanize the mice.
-
Tissue Collection and Analysis: Collect draining lymph nodes and the central nervous system (CNS). Prepare single-cell suspensions for flow cytometry (FACS) analysis to quantify immune cell populations (e.g., CD4+, RORγt+, IL-17A+).[1]
3. Therapeutic Treatment in Adoptive T Cell Transfer Colitis Model
This protocol details the therapeutic application of this compound in a T cell-mediated colitis model.
Experimental Workflow:
Caption: Therapeutic this compound treatment workflow in colitis.
Methodology:
-
Colitis Induction: Induce colitis by the adoptive transfer of naïve CD4+ T cells into immunodeficient recipient mice (e.g., Rag1-/-).
-
Disease Development: Allow three weeks for the development of colitis.[1]
-
Therapeutic Intervention: At 3-weeks post-transfer, begin twice-daily administration of this compound (50 mg/kg, i.p.) or vehicle control.[1]
-
Monitoring: Monitor mice for signs of colitis, such as weight loss.
-
Endpoint Analysis: At the termination of the experiment, euthanize the mice.
-
Tissue Collection and Analysis: Remove the colon and ileum. Measure colon length and weight. Isolate lamina propria lymphocytes for FACS analysis to assess T cell populations (e.g., RORγt+, IL-17A+, Foxp3+).[1] Perform histological analysis to assess inflammation.
References
Application Notes and Protocols for SR12418 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] As key components of the cellular circadian clock, REV-ERBs function as transcriptional repressors, playing crucial roles in the regulation of metabolism, inflammation, and circadian rhythm. This compound enhances the repressive activity of REV-ERBs, making it a valuable tool for investigating the physiological functions of these receptors and for exploring their therapeutic potential in various diseases, particularly those with an inflammatory component.
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on its well-documented role in the modulation of T helper 17 (TH17) cell differentiation and function.
Mechanism of Action
This compound binds to the ligand-binding domain of REV-ERBα and REV-ERBβ, enhancing their ability to recruit corepressor complexes, such as the one containing Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3). This leads to the transcriptional repression of REV-ERB target genes. A key target of REV-ERB is the Bmal1 gene, a core component of the circadian clock. In the context of immunology, REV-ERBs, including REV-ERBα, are expressed in TH17 cells and act as negative regulators of their differentiation and pro-inflammatory function.[1] this compound has been shown to suppress the expression of key TH17-associated cytokines, such as Interleukin-17A (IL-17A), by competing with the master regulator of TH17 differentiation, RORγt, for binding to shared DNA response elements.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (REV-ERBα) | Bmal1-luciferase reporter assay | 68 nM | [1] |
| IC50 (REV-ERBβ) | Bmal1-luciferase reporter assay | 119 nM | [1] |
| Effective Concentration | Mouse CD4+ T cell TH17 differentiation | 5 µM | [1] |
Table 2: In Vivo Data for this compound
| Parameter | Animal Model | Dosage and Administration | Observed Effect | Reference |
| Efficacy | Mouse model of Experimental Autoimmune Encephalomyelitis (EAE) | 50 mg/kg, intraperitoneally, twice daily | Delayed onset and reduced severity of disease | [1] |
Signaling Pathway and Experimental Workflow Diagrams
REV-ERBα Signaling Pathway in TH17 Cells
References
Application Notes and Protocols for SR12418 in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SR12418, a synthetic REV-ERBα agonist, for the treatment of Experimental Autoimmune Encephalomyelitis (EAE) in mouse models, a common preclinical model for multiple sclerosis. The protocols detailed below are based on established methodologies and published research demonstrating the efficacy of this compound in suppressing neuroinflammation and disease severity.
Mechanism of Action
This compound is a potent agonist of the nuclear receptor REV-ERBα. In the context of EAE, its mechanism of action is primarily centered on the suppression of T helper 17 (Th17) cell differentiation and function. REV-ERBα competes with the retinoic acid-related orphan receptor gamma t (RORγt), the master transcriptional regulator of Th17 cells, for binding to shared DNA response elements.[1][2][3] This competition leads to the repression of key Th17 signature genes, including those encoding for IL-17A, IL-17F, and IL-23R.[1][2][4] By inhibiting the Th17 inflammatory pathway, this compound reduces the infiltration of pathogenic T cells into the central nervous system (CNS), thereby ameliorating the clinical signs of EAE.[5][6] Furthermore, REV-ERBα activation has been shown to suppress the NF-κB signaling pathway, a critical pathway in the inflammatory response.
Data Presentation
The following table summarizes the quantitative data from a key study on the prophylactic administration of this compound in a C57BL/6 mouse model of MOG₃₅₋₅₅-induced EAE.[5][6]
| Parameter | Vehicle Control | This compound (50 mg/kg, i.p., b.i.d.) | Reference |
| Mean Maximum Clinical Score | ~3.0 | ~1.0 | [5][6] |
| Disease Incidence | 90% | 20% | [5][6] |
| CD3+CD4+ T Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [5][6] |
| RORγt+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |
| IL-17A+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |
| IL-17A+IFNγ+ Cells in CNS (Peak Disease) | Significantly Higher | Significantly Lower | [6] |
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅ Model)
This protocol describes the active induction of chronic EAE in C57BL/6 mice.[7][8][9][10]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of MOG₃₅₋₅₅/CFA Emulsion:
-
On the day of immunization, prepare an emulsion of MOG₃₅₋₅₅ in CFA.
-
A common final concentration is 2 mg/mL of MOG₃₅₋₅₅ and 4 mg/mL of M. tuberculosis in the emulsion.
-
To emulsify, mix equal volumes of the MOG₃₅₋₅₅ solution (in sterile PBS) and CFA.
-
Use two Luer-lock syringes connected by an emulsifying needle or a three-way stopcock to pass the mixture back and forth until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50 µL per site).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Preparation and Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile Water
Procedure:
-
Preparation of Vehicle:
-
Prepare a 10/10/80 formulation of DMSO/Tween 80/Water.
-
For 1 mL of vehicle, mix 100 µL of DMSO, 100 µL of Tween 80, and 800 µL of sterile water.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle to achieve the desired final concentration for a 50 mg/kg dosage. The injection volume is typically 100-200 µL per mouse.
-
-
Administration:
-
Administer this compound or vehicle control i.p. twice daily (b.i.d.).
-
For prophylactic treatment, begin administration on the day of immunization (Day 0) and continue for the duration of the experiment.[5][6]
-
For therapeutic treatment, administration can be initiated after the onset of clinical signs.
-
Clinical Scoring of EAE
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized 0-5 scoring scale.[11][12][13]
| Score | Clinical Signs |
| 0 | No clinical signs. |
| 0.5 | Distal limp tail. |
| 1.0 | Complete limp tail. |
| 1.5 | Limp tail and hind limb weakness (unsteady gait). |
| 2.0 | Partial hind limb paralysis (one leg is dragging). |
| 2.5 | Both hind limbs are dragging. |
| 3.0 | Complete bilateral hind limb paralysis. |
| 3.5 | Complete bilateral hind limb paralysis and partial forelimb paralysis. |
| 4.0 | Complete hind limb and partial forelimb paralysis. |
| 5.0 | Moribund state or death. |
Provide supportive care, such as moistened food on the cage floor and long sipper tubes for water, for animals with severe paralysis.[14]
Isolation and Analysis of CNS-Infiltrating Lymphocytes by Flow Cytometry
This protocol is for the analysis of immune cell populations in the brain and spinal cord at the peak of disease.[5][15][16]
Materials:
-
Percoll
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Fluorescently conjugated antibodies against mouse CD45, CD3, CD4, RORγt, IL-17A, and IFNγ.
Procedure:
-
Tissue Harvest and Preparation:
-
At the desired time point (e.g., peak of disease), deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove peripheral blood.
-
Dissect the brain and spinal cord.
-
Mechanically dissociate the tissue and digest with an appropriate enzyme cocktail (e.g., collagenase/DNase).
-
-
Leukocyte Isolation:
-
Isolate mononuclear cells from the CNS homogenate using a Percoll gradient (e.g., a 30%/70% discontinuous gradient).
-
Centrifuge and collect the cells at the interphase.
-
-
Flow Cytometry Staining:
-
Wash the isolated cells with FACS buffer (PBS with 2% FBS).
-
Perform surface staining with antibodies for CD45, CD3, and CD4.
-
For intracellular staining (RORγt, IL-17A, IFNγ), first stimulate the cells in vitro for 4-6 hours with a cell stimulation cocktail (containing phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor like brefeldin A or monensin).
-
Fix and permeabilize the cells using a commercially available kit.
-
Perform intracellular staining with antibodies against RORγt, IL-17A, and IFNγ.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD45high to identify infiltrating leukocytes. Further gate on T cell populations (CD3+, CD4+) and analyze the expression of intracellular markers.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates REV-ERBα, which suppresses Th17 gene expression and NF-κB signaling.
Experimental Workflow
Caption: Experimental workflow for testing this compound in a prophylactic EAE mouse model.
References
- 1. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 12. inotiv.com [inotiv.com]
- 13. researchgate.net [researchgate.net]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. Flow Cytometric Analysis of Lymphocyte Infiltration in Central Nervous System during Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
Measuring the Activity of SR12418: A Guide for Researchers
Introduction
SR12418 is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and play key roles in regulating gene expression involved in metabolism and inflammation. This compound has demonstrated greater potency than its predecessor, SR9009, and has shown efficacy in preclinical models of autoimmune diseases by suppressing the differentiation and function of T helper 17 (TH17) cells.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively measure the in vitro and in vivo activity of this compound.
Quantitative Data Summary
The following table summarizes key quantitative metrics for this compound activity based on published data.
| Assay Type | Target | Metric | Value | Reference |
| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 nM | [1] |
| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 nM | [1] |
| In vivo EAE Model | TH17 Cell Suppression | Dose | 50 mg/kg, b.i.d., i.p. | [1] |
| In vivo Colitis Model | Therapeutic Intervention | Dose | 50 mg/kg, b.i.d., i.p. | [1] |
Signaling Pathway of this compound in TH17 Cells
This compound acts as an agonist for REV-ERBα/β, enhancing their ability to repress gene transcription. In the context of TH17 cell differentiation, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to ROR response elements (ROREs) in the promoter regions of key TH17 signature genes, such as Il17a. By recruiting co-repressors like NCoR-HDAC3, REV-ERBα actively suppresses the transcription of these pro-inflammatory genes, thereby inhibiting TH17 cell development and function.
Experimental Protocols
In Vitro Assays
This protocol describes a competitive binding assay to determine the affinity of this compound for the REV-ERBα and REV-ERBβ ligand-binding domains (LBDs). The LanthaScreen™ TR-FRET platform is a suitable system for this application.[3][4][5]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA.
-
This compound Stock: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.
-
Fluorescent Tracer: A known fluorescently labeled REV-ERB ligand.
-
REV-ERB LBD: Purified GST-tagged REV-ERBα or REV-ERBβ LBD.
-
Antibody: Terbium-labeled anti-GST antibody.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add 8 µL of a mixture containing the fluorescent tracer and either GST-REV-ERBα-LBD or GST-REV-ERBβ-LBD.
-
Add 10 µL of a solution containing the terbium-labeled anti-GST antibody.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (terbium) and 520 nm (fluorescein) after a 100 µs delay following excitation at 340 nm.[4]
-
-
Data Analysis:
-
Calculate the 520/490 nm emission ratio for each well.
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This assay measures the functional activity of this compound in cells by quantifying its ability to repress the transcription of Bmal1, a known REV-ERB target gene. U2OS cells are commonly used for circadian rhythm studies and can be engineered to express a luciferase reporter driven by the BMAL1 promoter.[2][6][7][8]
Protocol:
-
Cell Culture and Transfection:
-
Culture U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a Bmal1-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Alternatively, use a stable U2OS cell line with the luciferase reporter integrated into the genome.[2][8]
-
-
Assay Procedure (96-well plate format):
-
Seed the transfected or stable U2OS cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 24-48 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of this compound's inhibitory effect.
Protocol:
-
Isolation of Naive CD4+ T cells:
-
Isolate splenocytes from C57BL/6 mice.
-
Enrich for naive CD4+ T cells (CD4+CD62L+CD44loCD25-) using a magnetic-activated cell sorting (MACS) kit.
-
-
TH17 Differentiation:
-
Coat a 96-well plate with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.
-
Seed the naive CD4+ T cells at a density of 1 x 10^6 cells/mL.
-
Add the following polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add a serial dilution of this compound or DMSO (vehicle control) to the wells.
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
-
Analysis of TH17 Differentiation:
-
Flow Cytometry: Restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IL-17A and RORγt and analyze by flow cytometry.
-
ELISA: Collect the culture supernatants and measure the concentration of secreted IL-17A using a standard ELISA kit.
-
In Vivo Assays
EAE is a widely used mouse model of multiple sclerosis, a TH17-mediated autoimmune disease.[3]
Protocol:
-
EAE Induction in C57BL/6 Mice:
-
Immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide (200 µ g/mouse ) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL).[9][10]
-
Administer pertussis toxin (200 ng/mouse) intraperitoneally on the day of immunization and 48 hours later.[9]
-
-
This compound Treatment:
-
Prepare a formulation of this compound in a vehicle such as 10% DMSO, 10% Tween-80, and 80% water.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily (b.i.d.) starting from the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic).[1]
-
-
Assessment of Disease:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
At the end of the experiment, isolate lymphocytes from the central nervous system (CNS) and spleen and analyze the frequency of TH17 cells (CD4+IL-17A+) by flow cytometry.
-
This model is used to induce colitis, which has features resembling human inflammatory bowel disease.[1][11]
Experimental Workflow:
Protocol:
-
Colitis Induction:
-
This compound Treatment:
-
Administer this compound (e.g., 50 mg/kg, i.p., b.i.d.) or vehicle control during or after the DSS administration period.[1]
-
-
Assessment of Colitis:
-
Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding to calculate a disease activity index (DAI).
-
At the end of the study, measure the colon length (colitis leads to colon shortening).
-
Perform histological analysis of colon sections to assess inflammation and tissue damage.
-
Isolate lamina propria lymphocytes and analyze the frequency of TH17 cells by flow cytometry.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the activity of this compound. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo models of TH17-mediated autoimmunity, researchers can thoroughly characterize the pharmacological profile of this promising REV-ERB agonist. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of REV-ERB biology and the therapeutic potential of compounds like this compound.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene <i>BMAL1</i> [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. socmucimm.org [socmucimm.org]
- 12. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]
- 13. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Application Notes and Protocols for SR12418 in Luciferase Reporter Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR12418, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, in luciferase reporter assays. The protocols and data presented herein are designed to facilitate the investigation of pathways regulated by REV-ERB, such as those involved in circadian rhythm, metabolism, and inflammation.
Introduction
This compound is a potent and specific REV-ERB agonist, demonstrating greater potency and improved pharmacokinetic properties compared to its predecessor, SR9009.[1] It activates the transcriptional repressive functions of REV-ERBα and REV-ERBβ, making it a valuable tool for studying the physiological roles of these nuclear receptors. Luciferase reporter assays are a highly sensitive and quantitative method to study the transcriptional regulation of specific genes.[2][3] By coupling the promoter of a REV-ERB target gene to a luciferase reporter gene, the activity of this compound can be precisely measured as a change in light output.
Key Applications
Two primary applications of this compound in luciferase reporter assays are highlighted:
-
Bmal1-Luciferase Reporter Assay: To quantify the potency and efficacy of this compound in modulating the core circadian clock machinery. REV-ERB is a key transcriptional repressor of the Bmal1 gene.
-
Il17a-Luciferase Reporter Assay: To investigate the immunomodulatory effects of this compound, specifically its ability to suppress the expression of Interleukin-17A (Il17a), a key cytokine in Th17 cell-mediated inflammation.[1][4]
Data Presentation
The following table summarizes the quantitative data for this compound in a Bmal1-luciferase reporter assay.
| Assay | Target | Parameter | Value | Cell Line |
| Bmal1-Luciferase Reporter Assay | REV-ERBα | IC50 | 68 nM | HEK293 |
| Bmal1-Luciferase Reporter Assay | REV-ERBβ | IC50 | 119 nM | HEK293 |
Data sourced from Solt et al., as cited in Immunity, 2018.[1]
Signaling Pathways
This compound modulates key signaling pathways by activating REV-ERB. The following diagrams illustrate these mechanisms.
Experimental Protocols
The following are detailed protocols for performing luciferase reporter assays with this compound. These protocols are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.[5][6][7]
Protocol 1: Bmal1-Luciferase Reporter Assay for this compound Potency
This protocol is designed to determine the IC50 value of this compound by measuring its ability to repress the Bmal1 promoter.
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM
-
Lipofectamine 2000 (or similar transfection reagent)
-
pGL3-Bmal1-Luc reporter plasmid (containing the Bmal1 promoter upstream of the firefly luciferase gene)
-
pRL-TK plasmid (Renilla luciferase for normalization)
-
REV-ERBα/β expression plasmid(s)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (or equivalent)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
For each well, prepare a DNA mixture in Opti-MEM containing 100 ng of pGL3-Bmal1-Luc, 10 ng of pRL-TK, and 50 ng of REV-ERBα or REV-ERBβ expression plasmid.
-
In a separate tube, dilute Lipofectamine 2000 in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and Lipofectamine mixtures, incubate for 20 minutes at room temperature, and add to the cells.
-
Incubate for 24 hours.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Replace the transfection medium with the this compound-containing medium.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Wash cells once with PBS.
-
Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to a white 96-well luminometer plate.
-
Transfer 20 µL of cell lysate to the luminometer plate and measure firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction. Measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Relative Luciferase Units = Firefly/Renilla).
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Il17a-Luciferase Reporter Assay for Immunomodulatory Activity
This protocol assesses the ability of this compound to suppress Il17a promoter activity, often co-activated by RORγt.
Materials:
-
HEK293T or Jurkat cells
-
Appropriate culture medium
-
pGL3-Il17a-Luc reporter plasmid
-
pRL-TK plasmid
-
REV-ERBα expression plasmid
-
RORγt expression plasmid (for co-transfection to activate the promoter)
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Transfection:
-
Prepare a DNA mixture containing 100 ng of pGL3-Il17a-Luc, 10 ng of pRL-TK, 50 ng of REV-ERBα, and 50 ng of RORγt expression plasmid per well. The inclusion of RORγt is crucial to induce a baseline level of Il17a promoter activity.
-
Perform transfection as described in Protocol 1.
-
-
This compound Treatment:
-
After 24 hours of transfection, treat the cells with a dose range of this compound (e.g., 100 nM to 10 µM) or a single effective concentration (e.g., 5 µM) and a DMSO control.[1]
-
Incubate for 24 hours.
-
-
Luciferase Assay and Data Analysis:
-
Perform the dual-luciferase assay as described in Protocol 1.
-
Analyze the data by comparing the normalized luciferase activity in this compound-treated wells to the DMSO control. Data can be presented as a percentage of inhibition.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for a luciferase reporter assay using this compound.
Conclusion
This compound is a powerful chemical probe for elucidating the roles of REV-ERBα and REV-ERBβ in health and disease. The use of luciferase reporter assays provides a robust and sensitive platform for quantifying the activity of this compound on specific gene promoters. The protocols and information provided here serve as a detailed guide for researchers to effectively design and execute experiments aimed at understanding the therapeutic potential of targeting the REV-ERB nuclear receptors.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Assay System Protocol [worldwide.promega.com]
- 4. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. TH17 cell differentiation is regulated by the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following SR12418 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12418 is a synthetic ligand that acts as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the circadian clock and have been shown to play a significant role in regulating metabolic and inflammatory processes.[2][3][4] In the context of immunology, REV-ERBα is a key cell-intrinsic negative regulator of T helper 17 (TH17) cell development.[1] this compound has demonstrated efficacy in suppressing TH17-mediated inflammation in preclinical models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and colitis, making it a compound of interest for therapeutic development.[1][2]
These application notes provide a detailed overview of the use of flow cytometry to analyze cellular responses to this compound treatment, with a focus on its effects on TH17 cell differentiation and function. The provided protocols are intended to serve as a guide for researchers investigating the immunomodulatory properties of this compound and similar compounds.
Mechanism of Action of this compound
This compound enhances the repressive activity of REV-ERBα and REV-ERBβ.[3][4] In the context of TH17 cells, REV-ERBα competes with the lineage-defining transcription factor RORγt for binding to regulatory elements of genes crucial for TH17 function, most notably the gene encoding for Interleukin-17A (IL-17A).[1][5] By activating REV-ERB, this compound leads to the repression of RORγt expression and activity, which in turn downregulates the expression of IL-17A and other pro-inflammatory cytokines, thereby inhibiting TH17 cell development and effector function.[1]
Caption: this compound signaling pathway in TH17 cells.
Data Presentation
The following tables summarize quantitative data from studies analyzing the effects of this compound treatment on T cell populations using flow cytometry.
Table 1: In Vitro Effects of this compound on Mouse CD4+ T Cells under TH17-Polarizing Conditions
| Treatment | % IL-17A+ Cells | RORγt MFI | Reference |
| Vehicle (DMSO) | Baseline | Baseline | [1] |
| This compound (5 µM) | Significantly Decreased | Decreased | [1] |
| SR9009 (5 µM) | Significantly Decreased | Decreased | [1] |
MFI: Mean Fluorescence Intensity
Table 2: In Vivo Effects of this compound on T Cell Populations in a Mouse Model of EAE
| Cell Population | Location | Vehicle-Treated | This compound-Treated | Reference |
| CD3+ CD4+ T Cells | Draining LNs & CNS | Baseline | Reduced Frequency & Number | [2] |
| RORγt+ Cells | LNs & CNS | Baseline | Significantly Decreased Frequency & Number | [1][2] |
| GM-CSF+ T Cells | LNs & CNS | Baseline | Significantly Lower Absolute Number | [1] |
| IL-17A+ Cells | LNs & CNS | Baseline | Decreased Frequency & Number | [1] |
| IL-17A+ IFNγ+ Cells | LNs & CNS | Baseline | Decreased Number | [1] |
LNs: Lymph Nodes; CNS: Central Nervous System
Experimental Protocols
The following are detailed protocols for the flow cytometric analysis of immune cells following this compound treatment.
Protocol 1: Intracellular Staining for Cytokines (IL-17A, IFNγ) and Transcription Factors (RORγt) in Mouse Splenocytes or Lymph Node Cells
This protocol is designed for the analysis of TH17 cell populations from in vivo models.
Materials:
-
Single-cell suspension from spleen or lymph nodes
-
This compound or vehicle control (for in vivo treatment)
-
Cell stimulation cocktail (e.g., PMA, Ionomycin, and Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixable Viability Dye
-
Anti-mouse CD16/CD32 (Fc Block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD4, CD45)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies against intracellular markers (e.g., IL-17A, IFNγ, RORγt)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of vehicle- or this compound-treated mice.
-
Cell Stimulation (for cytokine analysis): Resuspend cells at 1-2 x 10^6 cells/mL in complete RPMI medium. Add a cell stimulation cocktail and incubate for 4-6 hours at 37°C, 5% CO2.
-
Surface Staining:
-
Wash cells with PBS and resuspend in FACS buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash cells and resuspend in FACS buffer containing Fc Block. Incubate for 10-15 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend cells in Fixation/Permeabilization buffer and incubate for 30-60 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in Permeabilization Wash Buffer containing the cocktail of fluorochrome-conjugated intracellular antibodies.
-
Incubate for 30-45 minutes at 4°C in the dark.
-
Wash cells twice with Permeabilization Wash Buffer.
-
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.
Caption: Experimental workflow for intracellular flow cytometry.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol can be used to assess if this compound treatment induces apoptosis in target cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) or other viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound or vehicle.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add fluorochrome-conjugated Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add PI or another viability dye to the cell suspension.
-
-
Data Acquisition: Analyze the cells on a flow cytometer immediately after staining.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound or vehicle control
-
Cold 70% Ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
Staining: Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI channel.
Data Interpretation:
-
The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.
Conclusion
Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of immunomodulatory compounds like this compound. The protocols and data presented here provide a framework for investigating the impact of this compound on T cell differentiation, function, and viability. These methods can be adapted to various cell types and research questions, contributing to a deeper understanding of the therapeutic potential of targeting the REV-ERB nuclear receptors.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 4. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR12418 in Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12418 is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] As a key component of the circadian clock, REV-ERBα also plays a critical role in regulating inflammatory responses, particularly in the context of neuroinflammation. This compound has emerged as a valuable chemical probe for elucidating the therapeutic potential of targeting REV-ERBα in autoimmune and neuroinflammatory disorders. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying neuroinflammation.
Mechanism of Action
This compound functions as a transcriptional repressor by activating REV-ERBα. In the context of neuroinflammation, particularly in T helper 17 (Th17) cell-mediated autoimmunity, REV-ERBα competes with the pro-inflammatory transcription factor RORγt (Retinoic acid receptor-related orphan receptor gamma t) for binding to shared DNA response elements (ROREs) in the promoter regions of key inflammatory genes, such as Il17a. By activating REV-ERBα, this compound enhances the recruitment of co-repressors, leading to the suppression of IL-17A and other pro-inflammatory cytokines, thereby attenuating neuroinflammation.[1][2]
Furthermore, REV-ERBα activation by agonists has been shown to suppress microglial activation and the expression of pro-inflammatory mediators through the inhibition of the NF-κB signaling pathway.[3][4] Recent studies also indicate that REV-ERBα agonists can mitigate astrocyte activation, promoting a shift from a neurotoxic (A1) to a neuroprotective (A2) phenotype.[5][6]
Data Presentation
Table 1: In Vitro Activity of this compound and other REV-ERB Agonists
| Compound | Target | Assay | IC50 | Cell Type | Reference |
| This compound | REV-ERBα | Bmal1-luciferase reporter | 68 nM | HEK293 cells | [1] |
| This compound | REV-ERBβ | Bmal1-luciferase reporter | 119 nM | HEK293 cells | [1] |
| SR9009 | REV-ERBα/β | Bmal1-luciferase reporter | 670/800 nM | HEK293 cells | [7] |
| GSK4112 | REV-ERBα | Biochemical Interaction | - | - | [8] |
Table 2: In Vivo Efficacy of this compound
| Model | Animal Strain | Compound | Dosage | Administration Route | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | This compound | 50 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Delayed onset and reduced severity of EAE; decreased frequency of IL-17A+ cells in the CNS. | [9] |
| Colitis | - | This compound | 50 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Effective in a therapeutic mode. | [1] |
Signaling Pathway Diagram
Caption: this compound activates REV-ERBα, which represses pro-inflammatory gene transcription.
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is adapted from standard procedures for inducing EAE, a widely used mouse model for multiple sclerosis.[4][10][11]
Materials:
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTx)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-12 week old female C57BL/6 mice
Procedure:
-
Antigen Emulsion Preparation:
-
Dissolve MOG 35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing the MOG 35-55 solution with CFA (containing 4 mg/mL of M. tuberculosis) in a 1:1 ratio.
-
Emulsify by sonication or by passing the mixture through two syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.
-
-
Immunization:
-
On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion into two sites on the flank of each mouse (total volume of 200 µL per mouse).
-
-
Pertussis Toxin Administration:
-
On day 0 and day 2 post-immunization, administer 200 ng of PTx in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.
-
-
This compound Treatment:
-
Prepare this compound in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H2O).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control i.p. twice daily, starting from the day of immunization or at the onset of clinical signs for a therapeutic paradigm.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Caption: Experimental workflow for EAE induction and this compound treatment.
Protocol 2: In Vitro Differentiation of Mouse Th17 Cells
This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells, a key cell type in many neuroinflammatory diseases.[5][12][13]
Materials:
-
Spleens from C57BL/6 mice
-
Naive CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and Anti-CD28 antibodies
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Anti-IFN-γ and Anti-IL-4 antibodies
-
This compound
Procedure:
-
Naive CD4+ T Cell Isolation:
-
Isolate spleens from mice and prepare a single-cell suspension.
-
Isolate naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
-
T Cell Culture and Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C.
-
Wash the plate with sterile PBS.
-
Seed the naive CD4+ T cells at a density of 2 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody (2 µg/mL).
-
Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).
-
Culture the cells for 3-5 days at 37°C and 5% CO2.
-
-
Analysis of Th17 Differentiation:
-
After culture, cells can be analyzed for IL-17A and RORγt expression by intracellular flow cytometry or the supernatant can be collected for ELISA to measure secreted IL-17A.
-
Protocol 3: Intracellular Flow Cytometry for IL-17A and RORγt
This protocol is for the detection of intracellular IL-17A and the transcription factor RORγt in differentiated Th17 cells.[14][15]
Materials:
-
Differentiated Th17 cells (from Protocol 2)
-
PMA (Phorbol 12-myristate 13-acetate)
-
Ionomycin
-
Brefeldin A or Monensin
-
Fixable Viability Dye
-
Anti-CD4 antibody (surface stain)
-
Fixation/Permeabilization buffer
-
Anti-IL-17A and Anti-RORγt antibodies (intracellular stain)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Restimulation:
-
Restimulate the differentiated T cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain with a fixable viability dye to exclude dead cells.
-
Stain for surface markers such as CD4.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
-
-
Intracellular Staining:
-
Incubate the fixed and permeabilized cells with fluorescently labeled anti-IL-17A and anti-RORγt antibodies.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on live, single, CD4+ cells and then quantifying the percentage of cells positive for IL-17A and RORγt.
-
Caption: Workflow for intracellular staining and flow cytometry analysis.
Conclusion
This compound is a powerful tool for investigating the role of REV-ERBα in neuroinflammation. Its ability to suppress Th17 cell differentiation and function, as well as modulate glial cell activation, makes it a promising compound for preclinical studies in various neuroinflammatory and autoimmune disease models. The provided protocols offer a starting point for researchers to incorporate this compound into their experimental designs to further explore the therapeutic potential of targeting the REV-ERBα pathway.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circadian clock protein Rev-erbα regulates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. REV-ERBα Mitigates Astrocyte Activation and Protects Dopaminergic Neurons from Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR9009 | Autophagy | TargetMol [targetmol.com]
- 8. GSK4112, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Circadian Protein Rev-erbα to Alleviate Inflammation, Oxidative Stress, and Enhance Functional Recovery Following Brain Trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist GSK4112 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. REV-ERBα and REV-ERBβ function as key factors regulating Mammalian Circadian Output - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Metabolic Pathways Using SR12418
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR12418 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the circadian clock machinery.[1] These receptors act as transcriptional repressors and play a crucial role in integrating the circadian rhythm with metabolic processes.[2][3] REV-ERBs are highly expressed in metabolically active tissues such as the liver, skeletal muscle, and adipose tissue, where they regulate genes involved in glucose and lipid metabolism.[2][3] Pharmacological activation of REV-ERBs by agonists like this compound presents a valuable tool for investigating metabolic pathways and holds therapeutic potential for metabolic diseases.[4][5]
These application notes provide an overview of the role of REV-ERBs in metabolism and offer detailed protocols for using this compound to study its effects on key metabolic processes, including glucose uptake, glycolysis, and fatty acid oxidation.
Mechanism of Action: REV-ERB and Metabolism
REV-ERBα and REV-ERBβ are ligand-regulated transcription factors that recruit co-repressor complexes to target gene promoters, thereby inhibiting their transcription.[3] Their expression is under circadian control, leading to rhythmic regulation of metabolic pathways.[2]
Key Metabolic Functions Regulated by REV-ERBs:
-
Lipid Metabolism: REV-ERBs regulate the expression of genes involved in lipogenesis, cholesterol metabolism, and fatty acid oxidation.[3][6][7] For instance, REV-ERBα can repress the expression of sterol regulatory element-binding protein 1 (SREBP1), a master regulator of lipogenesis.[3][7]
-
Glucose Metabolism: REV-ERBs influence glucose homeostasis by controlling the expression of gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), in the liver.[8] They also play a role in glucose-stimulated insulin secretion from pancreatic β-cells.[9]
-
Energy Expenditure: Activation of REV-ERBs has been shown to increase energy expenditure and reduce fat mass in animal models.[4][5]
Data Presentation: Quantitative Effects of REV-ERB Agonists on Metabolism
The following table summarizes quantitative data from studies using REV-ERB agonists (SR9009 and SR9011), which are expected to have similar effects to this compound.
| Parameter | Model System | Treatment | Observed Effect | Reference |
| Body Weight | Diet-induced obese mice | SR9011 (100 mg/kg, i.p., b.i.d. for 12 days) | Decreased body weight and fat mass | [4] |
| Oxygen Consumption (VO2) | C57BL/6 mice | SR9011 (100 mg/kg, i.p., b.i.d. for 10 days) | Increased oxygen consumption | [4] |
| Plasma Glucose | Rev-erbα-/- mice | N/A (genetic model) | Mild hyperglycemia (~10% increase) | [6] |
| Adiposity | Rev-erbα-/- mice | N/A (genetic model) | Increased adiposity (2.5-fold) | [6] |
| Lipogenic Gene Expression | Mice | SR9011 (daily administration) | Reduced expression of lipogenic genes | [5] |
Mandatory Visualizations
Caption: REV-ERB Signaling Pathway in Metabolic Regulation.
Caption: General Experimental Workflow for Investigating this compound Effects.
Experimental Protocols
Protocol 1: In Vitro Glucose Uptake Assay
This protocol is designed to measure the rate of glucose uptake in cultured cells (e.g., adipocytes, myotubes) treated with this compound. It utilizes a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.
Materials:
-
Cultured cells (e.g., differentiated 3T3-L1 adipocytes or C2C12 myotubes)
-
This compound
-
Vehicle (e.g., DMSO)
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Insulin
-
Cytochalasin B
-
Cell lysis buffer
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate and differentiate cells in appropriate multi-well plates.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
-
Insulin Stimulation (Optional):
-
Wash cells with KRH buffer.
-
Incubate cells with or without insulin (e.g., 100 nM) in KRH buffer for 30 minutes at 37°C.
-
-
Glucose Uptake Measurement:
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose to each well.
-
To determine non-specific uptake, add cytochalasin B to a subset of wells.
-
Incubate for 10-15 minutes at 37°C.
-
-
Assay Termination and Lysis:
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with cell lysis buffer.
-
-
Scintillation Counting:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Calculate the specific glucose uptake by subtracting the non-specific uptake (from cytochalasin B-treated wells).
-
Compare the glucose uptake rates between this compound-treated and vehicle-treated cells.
-
Protocol 2: In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in cultured cells (e.g., hepatocytes, myotubes) treated with this compound, using radiolabeled palmitate.
Materials:
-
Cultured cells (e.g., HepG2, C2C12)
-
This compound
-
Vehicle (e.g., DMSO)
-
[¹⁴C]Palmitic acid
-
Unlabeled palmitic acid complexed to BSA
-
Cell culture medium
-
Perchloric acid
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in multi-well plates.
-
Treat cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24 hours).
-
-
Labeling and Incubation:
-
Prepare the labeling medium containing [¹⁴C]palmitic acid and unlabeled palmitate-BSA complex.
-
Replace the culture medium with the labeling medium.
-
Incubate for 2-4 hours at 37°C.
-
-
Measurement of Acid-Soluble Metabolites (ASMs):
-
Collect the incubation medium.
-
Precipitate the unmetabolized [¹⁴C]palmitate by adding perchloric acid.
-
Centrifuge to pellet the precipitate.
-
The supernatant contains the ¹⁴C-labeled ASMs (products of β-oxidation).
-
-
Scintillation Counting:
-
Transfer the supernatant to scintillation vials.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of each sample.
-
Compare the rate of FAO between this compound-treated and vehicle-treated cells.
-
Protocol 3: Gene Expression Analysis of Metabolic Genes
This protocol outlines the analysis of changes in the expression of key metabolic genes in response to this compound treatment using quantitative real-time PCR (qPCR).
Materials:
-
Cultured cells treated with this compound or vehicle
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target metabolic genes (e.g., Srebf1, Pck1, G6pc, Cpt1a) and a housekeeping gene (e.g., Actb, Gapdh)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Harvest cells treated with this compound or vehicle.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR:
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Compare the gene expression levels between this compound-treated and vehicle-treated cells.
-
Conclusion
This compound, as a potent REV-ERB agonist, is a valuable pharmacological tool for elucidating the intricate connections between the circadian clock and metabolic pathways. The protocols provided herein offer a framework for researchers to investigate the effects of this compound on glucose and lipid metabolism in various cell types. By employing these methods, scientists can gain deeper insights into the therapeutic potential of targeting REV-ERBs for the treatment of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
- 3. Role of Circadian Transcription Factor Rev-Erb in Metabolism and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The nuclear receptor REV-ERBα is required for the daily balance of carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SR12418 solubility issues
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the solubility of SR12418. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Based on data from structurally similar REV-ERB agonists such as SR9009 and SR9011, this compound is expected to have good solubility in DMSO. For SR9009, solubility in DMSO is greater than 25 mg/mL, and for SR9011, it is approximately 30 mg/mL.[1][2][3]
Q2: My this compound is not dissolving completely. What can I do?
A2: If you encounter solubility issues, gentle heating and/or sonication can aid in dissolution.[1] It is advisable to warm the solution gently (e.g., in a 37°C water bath) and use short bursts of sonication to avoid overheating and potential degradation of the compound.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its likely hydrophobic nature. It is best to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer to the final desired concentration.
Q4: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. How can I prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Surfactant: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-80 can help maintain the solubility of the compound in aqueous solutions.
-
Employ Co-solvents: Including a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG), in your aqueous buffer can improve solubility.
Q5: How should I store my this compound stock solutions?
A5: Stock solutions of this compound should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Based on stability data for the similar compound SR9009, solutions in DMSO or ethanol may be stored at -20°C for up to one month.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or No Biological Activity Observed
-
Possible Cause: Poor solubility or precipitation of this compound in the experimental medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Solution Clarity: Before use, visually inspect your final working solution for any signs of precipitation. If precipitation is observed, you will need to optimize your dissolution method.
-
Optimize Dilution: When diluting your DMSO stock into an aqueous buffer or cell culture medium, add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid and even dispersion.
-
Consider Vehicle Controls: Always include a vehicle control (the solvent system without this compound) in your experiments to ensure that the solvent itself is not causing any biological effects.
-
Issue 2: Difficulty Dissolving this compound for In Vivo Studies
-
Possible Cause: Inappropriate solvent system for animal administration.
-
Troubleshooting Steps:
-
Use Established Formulations: Two formulations have been successfully used for in vivo administration of this compound at a concentration of 2.5 mg/mL (5.17 mM).[1] These are:
-
Prepare Freshly: It is recommended to prepare these formulations fresh before each use to ensure maximum stability and solubility.
-
Quantitative Solubility Data
While comprehensive solubility data for this compound in a wide range of solvents is not publicly available, the following tables provide known formulation data for this compound and solubility data for structurally similar REV-ERB agonists, SR9009 and SR9011, which can be used as a reference.
Table 1: this compound In Vivo Formulations
| Solvent System | Achieved Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (5.17 mM) | Requires ultrasonication |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (5.17 mM) | Requires ultrasonication |
Table 2: Solubility of Structurally Similar REV-ERB Agonists
| Compound | Solvent | Solubility |
| SR9009 | DMSO | > 25 mg/mL |
| Ethanol | up to 20 mg/mL | |
| SR9011 | DMSO | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol | ~14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolve: Vortex the solution vigorously. If necessary, use a sonicator in short bursts or gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Inspect: Ensure the solution is clear and free of any particulate matter.
-
Store: Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.
Protocol 2: General Method for Assessing this compound Stability in Solution
-
Prepare Working Solution: Dilute the 10 mM DMSO stock solution of this compound to your final working concentration in the desired buffer or medium.
-
Aliquot and Incubate: Dispense the working solution into multiple sterile vials, one for each time point and temperature condition you wish to test (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C).
-
Sample at Time Points: At each designated time point, remove one vial from each temperature condition.
-
Quench and Analyze: Immediately stop any potential degradation by adding an equal volume of cold acetonitrile or methanol. Centrifuge the sample to pellet any precipitate and analyze the supernatant using a validated HPLC or LC-MS method.
-
Data Analysis: Quantify the peak area of the parent this compound compound at each time point relative to the T=0 sample to determine the percentage of the compound remaining.
Visualizations
Caption: this compound binds to and activates the nuclear receptor REV-ERB, leading to the recruitment of the NCoR co-repressor complex and subsequent repression of target genes like BMAL1.
Caption: A workflow for troubleshooting common solubility issues with this compound, from initial stock solution preparation to dilution in aqueous buffers.
References
Technical Support Center: SR12418 Experiments
Welcome to the technical support center for SR12418, a synthetic REV-ERB agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ, with a higher potency for REV-ERBα. As a REV-ERB agonist, this compound enhances the transcriptional repressor activity of these receptors. REV-ERBs are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism and inflammation. By activating REV-ERBs, this compound can modulate the expression of target genes, leading to various cellular effects.
Q2: What are the main research applications for this compound?
The primary application of this compound is in immunology research, particularly in the study of T helper 17 (Th17) cells. This compound has been shown to suppress the differentiation and function of pro-inflammatory Th17 cells.[1] Consequently, it is frequently used in in vivo models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE) and colitis, to investigate the therapeutic potential of targeting REV-ERBs.[1]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted into the appropriate cell culture medium or vehicle immediately before use.
Q4: What is the recommended vehicle for in vivo administration of this compound?
A commonly used vehicle for intraperitoneal (i.p.) injection of this compound in mice is a formulation of 10% DMSO, 10% Tween 80, and 80% water.[2]
Q5: Does this compound have significant off-target effects?
This compound was developed as an analog of SR9009 with improved pharmacological properties, including minimal off-target activity. It has been screened against a panel of G-protein coupled receptors, ion channels, and transporters and showed minimal off-target effects.[1] However, it is important to note that a related REV-ERB agonist, SR9009, has been reported to have REV-ERB-independent effects on cell proliferation and metabolism.[3][4][5] Therefore, including appropriate controls in your experiments is crucial.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound in in vitro Assays
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | Prepare fresh working solutions of this compound from a frozen DMSO stock for each experiment. Avoid prolonged storage of diluted this compound in aqueous solutions. If long-term experiments are necessary, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours.[6] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay. The effective concentration can vary between different cell lines and experimental conditions. |
| High Cell Density | Cell density can significantly impact the outcome of cell-based assays.[7][8][9] High cell density may mask the effects of the compound. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. |
| Serum Interference | Components in fetal bovine serum (FBS) can sometimes interact with small molecules and affect their activity.[10] If you suspect serum interference, try reducing the serum concentration or using a serum-free medium for a short duration, if your cells can tolerate it. |
| Cell Line Variability | Different cell lines can have varying expression levels of REV-ERBs and different sensitivities to REV-ERB agonists. Confirm the expression of REV-ERBα and REV-ERBβ in your cell line of interest. |
| Incorrect Vehicle Control | Ensure that the vehicle control (DMSO) concentration is the same across all experimental conditions and is kept at a low, non-toxic level (typically ≤0.1%). |
Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept as low as possible (ideally ≤0.1%) to avoid solvent-induced toxicity.[11][12] |
| Cell-type Specific Toxicity | While this compound has been shown to not affect the viability of Th17 cells during differentiation[1], some REV-ERB agonists have been reported to induce apoptosis and affect the cell cycle in other cell types, such as cancer cells and preadipocytes.[4] It is essential to perform a cytotoxicity assay to determine the safe concentration range of this compound for your specific cell line. |
| Compound Precipitation | This compound has low aqueous solubility. When diluting the DMSO stock in aqueous media, precipitation can occur. To avoid this, dilute the stock solution directly into the culture medium with vigorous mixing.[13] Preparing an intermediate dilution in a co-solvent might also be helpful. |
Issue 3: Inconsistent Results in Th17 Differentiation Assays
| Potential Cause | Troubleshooting Steps |
| Variability in Naive CD4+ T Cell Isolation | The purity and activation state of the starting naive CD4+ T cell population are critical for consistent Th17 differentiation. Ensure a consistent and high-purity isolation of naive T cells. |
| Cytokine Quality and Concentration | The quality and concentration of the cytokines used for differentiation (e.g., TGF-β, IL-6, IL-23) are crucial. Use high-quality, validated cytokines and optimize their concentrations for your specific experimental setup. |
| Culture Conditions | Factors such as the type of culture medium, serum batch, and plate coating can influence Th17 differentiation. Standardize these conditions across all experiments. |
Data Presentation
Table 1: Potency of this compound on REV-ERB Receptors
| Receptor | IC50 (nM) |
| REV-ERBα | 68 |
| REV-ERBβ | 119 |
| Data from a Bmal1-luciferase reporter assay.[1] |
Experimental Protocols
Protocol: In Vitro Differentiation of Mouse Th17 Cells and Inhibition by this compound
This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the use of this compound to inhibit this process.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-mouse CD3ε antibody
-
Anti-mouse CD28 antibody
-
Recombinant mouse IL-6
-
Recombinant human TGF-β1
-
Recombinant mouse IL-23
-
Anti-mouse IL-4 antibody
-
Anti-mouse IFN-γ antibody
-
This compound
-
DMSO
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with anti-mouse CD3ε antibody (10 µg/mL) and anti-mouse CD28 antibody (2 µg/mL) in PBS overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Naive CD4+ T Cell Isolation:
-
Isolate naive CD4+ T cells from the spleen and lymph nodes of mice using a naive CD4+ T cell isolation kit according to the manufacturer's instructions.
-
-
Cell Culture and Treatment:
-
Resuspend the isolated naive CD4+ T cells in culture medium at a density of 1 x 10^6 cells/mL.
-
Prepare the Th17 differentiation cocktail in the culture medium:
-
IL-6 (20 ng/mL)
-
TGF-β1 (1 ng/mL)
-
IL-23 (20 ng/mL)
-
Anti-IL-4 antibody (10 µg/mL)
-
Anti-IFN-γ antibody (10 µg/mL)
-
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add 100 µL of the cell suspension to each well of the coated plate.
-
Add 100 µL of the Th17 differentiation cocktail with or without this compound to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days.
-
-
Analysis of Th17 Differentiation:
-
After the incubation period, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Harvest the cells and perform intracellular staining for IL-17A and flow cytometry analysis to determine the percentage of Th17 cells.
-
Mandatory Visualization
Caption: this compound signaling pathway in the inhibition of Th17 differentiation.
Caption: Experimental workflow for Th17 differentiation assay with this compound.
Caption: Troubleshooting logic for inconsistent this compound experimental results.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of REV-ERB Receptors in Cancer Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of cell seeding density on real-time monitoring of anti-proliferative effects of transient gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relevance and Regulation of Cell Density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Negative interference with antibody-dependent cellular cytotoxicity mediated by rituximab from its interactions with human serum proteins [frontiersin.org]
- 11. emulatebio.com [emulatebio.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Improving the stability of SR12418 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of SR12418, a specific synthetic ligand for REV-ERBα and REV-ERBβ.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a potent and specific synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ, with IC50 values of 68 nM and 119 nM, respectively.[1][2] It functions as a transcriptional repressor by enhancing the recruitment of corepressors like the Nuclear Receptor Corepressor (NCoR) and Histone Deacetylase 3 (HDAC3) to the DNA response elements of target genes. This activity makes it a valuable tool for studying the roles of REV-ERB in various physiological processes.
Primary research applications include the investigation of:
-
Autoimmune Diseases: this compound has been shown to suppress the development and severity of experimental autoimmune encephalomyelitis (EAE) and colitis in mouse models.[1][3]
-
Inflammation: It inhibits the differentiation of pro-inflammatory TH17 cells and the expression of their associated cytokines, such as IL-17A.[3][4]
-
Circadian Rhythms: As a modulator of REV-ERB, a core component of the circadian clock, this compound is used to study the regulation of circadian biology.
-
Metabolism: REV-ERB plays a significant role in regulating lipid and glucose metabolism, making this compound a relevant compound for metabolic research.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
Proper dissolution and storage are critical for maintaining the stability and activity of this compound.
| Parameter | Recommendation |
| Solubility | Soluble in DMSO. For in vivo studies, common solvent systems are a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline solution, or a 10% DMSO and 90% Corn Oil solution, both achieving up to 2.5 mg/mL.[1] |
| Stock Solution Storage | Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles to prevent degradation.[1][4] |
Q3: What is the mechanism of action of this compound?
This compound is an agonist of the REV-ERBα and REV-ERBβ nuclear receptors. Upon binding, it enhances the repressive activity of these receptors on their target genes. REV-ERBs lack a transcriptional activation domain and exclusively function to repress gene expression. They achieve this by recruiting corepressor complexes, which include NCoR and HDAC3, to specific DNA sequences known as REV-ERB Response Elements (RevREs) or ROR Response Elements (ROREs) in the promoter regions of target genes. This leads to chromatin condensation and transcriptional silencing. A key pathway affected is the differentiation of TH17 cells, where this compound-activated REV-ERB represses the expression of critical factors like RORγt and IL-17A.[4]
Troubleshooting Guides
Problem 1: Precipitation or cloudiness observed in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate until the solution becomes clear.[1] |
| Solvent Incompatibility | Ensure the correct solvent system is being used. For aqueous-based in vivo formulations, the use of co-solvents like PEG300 and surfactants like Tween-80 is recommended.[1] |
| Low Temperature Storage | If precipitation occurs after refrigeration or freezing, allow the solution to come to room temperature and then warm and/or sonicate as described above before use. |
| High Concentration | The reported solubility in the recommended in vivo solvent systems is 2.5 mg/mL.[1] Attempting to prepare a more concentrated solution may lead to precipitation. |
Problem 2: Suspected degradation or loss of activity of this compound.
While specific degradation pathways for this compound are not extensively published, general principles of small molecule stability can be applied.
| Possible Cause | Troubleshooting Step |
| Improper Storage | This compound solutions should be stored at -80°C for long-term (up to 6 months) or -20°C for short-term (up to 1 month) storage.[1] Avoid frequent exposure to room temperature. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1][4] |
| Hydrolysis | Avoid preparing stock solutions in aqueous buffers for long-term storage. Prepare fresh dilutions from a DMSO stock for each experiment. While not specifically documented for this compound, many small molecules are susceptible to hydrolysis in aqueous solutions. |
| Oxidation | While there is no specific data on this compound's susceptibility to oxidation, it is good practice to store solutions in tightly sealed vials to minimize exposure to air. |
| Photodegradation | Store stock solutions in amber vials or protect them from light to prevent potential photodegradation. |
To assess the stability of your this compound solution, a forced degradation study can be considered as a best practice.
Experimental Protocols
Protocol 1: In Vitro TH17 Cell Differentiation Assay
This protocol details the differentiation of naive CD4+ T cells into TH17 cells and the assessment of this compound's inhibitory effect.
-
Cell Isolation: Isolate naive CD4+ T cells from the spleens and lymph nodes of mice using standard cell isolation kits.
-
Plate Coating: Coat a 96-well plate with anti-CD3 (e.g., 2.5 µg/mL) and anti-CD28 (e.g., 2.0 µg/mL) antibodies overnight at 4°C.
-
Cell Seeding: Seed the isolated naive CD4+ T cells at a density of 1 x 10^6 cells/well.
-
Differentiation Cocktail: Add a TH17 differentiation cocktail containing anti-IFN-γ, anti-IL-4, IL-6, and TGF-β to the cells.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 5 µM and 10 µM) or vehicle control (DMSO) to the respective wells.
-
Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.
-
Restimulation (for cytokine analysis): Before analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Analysis: Analyze the differentiation into TH17 cells by flow cytometry for intracellular IL-17A and surface CD4 expression. The expression of the transcription factor RORγt can also be assessed.[1]
Protocol 2: Luciferase Reporter Assay for REV-ERB Activity
This protocol is for assessing the activity of this compound on a REV-ERB responsive reporter gene.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a REV-ERBα or REV-ERBβ expression vector and a reporter plasmid containing a REV-ERB responsive element driving the expression of a luciferase gene (e.g., a Bmal1-luciferase reporter). A constitutively expressed Renilla luciferase vector should also be co-transfected for normalization.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The results should show a dose-dependent decrease in luciferase activity in the presence of this compound, indicating repression of the reporter gene.[1]
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. antbioinc.com [antbioinc.com]
- 3. Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
- 5. assaygenie.com [assaygenie.com]
SR12418 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the REV-ERB agonist, SR12418, and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key components of the circadian clock and play crucial roles in regulating gene expression involved in metabolism, inflammation, and circadian rhythm.[1][3] this compound was developed as an analog of the earlier REV-ERB agonist, SR9009, with an improved pharmacokinetic profile and greater potency.[1][2]
Q2: What are the known off-target effects of this compound?
A2: this compound was designed to have a more favorable off-target profile than its predecessor, SR9009. A screening panel by CEREP (Eurofins Scientific) against 84 G-protein coupled receptors (GPCRs), ion channels, and transporters showed minimal off-target activity for this compound.[2] However, comprehensive public data on its selectivity across a wide range of targets is limited. It is important to consider that its parent compound, SR9009, has been reported to have off-target effects, including activity at the Liver X Receptor (LXR) and REV-ERB-independent effects on cell proliferation and metabolism.[4][5] Therefore, careful experimental design and control are crucial when working with this compound.
Q3: How can I mitigate potential off-target effects of this compound in my experiments?
A3: Mitigating off-target effects is essential for accurate interpretation of experimental results. Key strategies include:
-
Dose-Response Analysis: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-targets.
-
Use of Control Compounds: Include a structurally related but inactive compound as a negative control to ensure the observed effects are not due to the chemical scaffold. If available, a well-characterized compound with a different chemical structure but the same on-target activity can serve as a positive control.
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out REV-ERBα and/or REV-ERBβ. If the phenotype observed with this compound treatment is absent in the REV-ERB-deficient cells, it provides strong evidence for on-target action.
-
Orthogonal Approaches: Confirm key findings using non-pharmacological methods to modulate the target pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Phenotype Not Aligning with Known REV-ERB Biology | The effect may be mediated by an unknown off-target of this compound. | 1. Perform a literature search for off-targets of similar compounds (e.g., SR9009). 2. Conduct a broad off-target screening panel (e.g., kinase or GPCR panel). 3. Use genetic knockout/knockdown of REV-ERBα/β to confirm on-target dependency. |
| Inconsistent Results Across Different Cell Lines | The expression levels of the on-target (REV-ERBα/β) or potential off-targets may vary between cell lines. | 1. Quantify REV-ERBα and REV-ERBβ expression levels in all cell lines used (e.g., via qPCR or Western blot). 2. If a specific off-target is suspected, assess its expression as well. |
| High Concentration of this compound Required for Desired Effect | The observed effect at high concentrations may be due to off-target engagement, as higher doses are more likely to interact with lower-affinity off-targets. | 1. Perform a careful dose-response curve to determine the EC50 for your specific assay. 2. Compare this with the known IC50 for REV-ERBα/β. A large discrepancy may suggest an off-target effect. 3. Confirm target engagement at the effective concentration using a biophysical assay like CETSA. |
| Cell Viability is Compromised | This compound, similar to SR9009, may have REV-ERB-independent effects on cell proliferation and metabolism, leading to cytotoxicity at certain concentrations.[5] | 1. Determine the cytotoxicity profile of this compound in your cell line using a viability assay (e.g., MTT, CellTiter-Glo). 2. Ensure that the concentrations used in your experiments are well below the cytotoxic threshold. |
Quantitative Data Summary
Table 1: Potency of this compound and SR9009 on REV-ERB Receptors
| Compound | Target | Assay | IC50 / Kd | Reference |
| This compound | REV-ERBα | Bmal1-luciferase reporter assay | 68 nM | [1][2] |
| REV-ERBβ | Bmal1-luciferase reporter assay | 119 nM | [2] | |
| SR9009 | REV-ERBα | Bmal1-luciferase reporter assay | 710 nM | [1][6] |
| REV-ERBβ | Gal4 reporter assay | 800 nM | [6] | |
| REV-ERBα | Circular Dichroism binding assay | 800 nM | [6] |
Experimental Protocols
Protocol 1: Nuclear Receptor Selectivity Profiling
Objective: To assess the activity of this compound on a panel of nuclear receptors to identify potential off-target effects.
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T or HepG2) that has low endogenous nuclear receptor expression.
-
Co-transfect cells with two plasmids:
-
A plasmid expressing the full-length nuclear receptor of interest or its ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
Include a positive control (a known agonist for the tested nuclear receptor) and a vehicle control (e.g., DMSO).
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Luciferase Assay:
-
After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing β-galactosidase or Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 if activation is observed.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to REV-ERBα or REV-ERBβ in intact cells.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with either this compound at a specific concentration (e.g., 1 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a planned gradient (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or using a suitable lysis buffer with protease inhibitors.
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble REV-ERBα or REV-ERBβ using Western blotting or an ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore direct target engagement.
-
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: this compound on-target pathway and potential off-target interactions.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9009 inhibits lethal prostate cancer subtype 1 by regulating the LXRα/FOXM1 pathway independently of REV-ERBs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SR12418 Treatment Protocols for EAE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR12418 in Experimental Autoimmune Encephalomyelitis (EAE) models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of EAE?
A1: this compound is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] In the context of EAE, an animal model for multiple sclerosis, this compound's mechanism of action involves the suppression of pro-inflammatory T helper 17 (Th17) cell development and function.[1] REV-ERBα, activated by this compound, acts as a transcriptional repressor of key genes involved in Th17 cell differentiation, such as Il17a and the lineage-defining transcription factor RORγt.[1][2] By inhibiting the Th17 inflammatory response, this compound can delay the onset and reduce the severity of EAE.[1][2]
Q2: What is the recommended vehicle for dissolving and administering this compound?
A2: A commonly used vehicle for this compound is a 10/10/80 formulation of DMSO/Tween80/H₂O.[1][2]
Q3: What is a typical prophylactic treatment protocol for this compound in a MOG-induced EAE mouse model?
A3: In a prophylactic setting, this compound can be administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, given twice a day (b.i.d.), starting from the day of immunization and continuing for the duration of the experiment.[1][2]
Q4: Can this compound be used to treat ongoing EAE (therapeutic protocol)?
A4: Yes, this compound has shown efficacy in a therapeutic setting. In a relapsing-remitting EAE model, administration of this compound (50 mg/kg, i.p., b.i.d.) after the first wave of disease resulted in a significant reduction in the severity of relapse.[1]
Q5: What are the expected outcomes of successful this compound treatment in an EAE model?
A5: Successful treatment with this compound is expected to result in a delayed onset and reduced severity of clinical EAE scores.[1][2] A significant decrease in the incidence of the disease may also be observed.[1][2] At the cellular level, this compound treatment leads to a reduction in the frequency and number of CD4+ T cells, particularly Th17 cells (IL-17A+) and pathogenic Th1/Th17 cells (IL-17A+IFNγ+), in the draining lymph nodes and the central nervous system (CNS) at the peak of the disease.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or minimal therapeutic effect of this compound observed. | Improper drug preparation or storage: this compound may have degraded. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment using the recommended vehicle (10/10/80 DMSO/Tween80/H₂O).[1][2] |
| Suboptimal dosage or administration: The dose may be too low or the administration route/frequency incorrect. | The recommended dosage is 50 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).[1][2] Ensure accurate calculation of the dose based on the animal's body weight. | |
| Issues with EAE induction: The disease model itself may not be robust. | Verify the quality and concentration of the myelin oligodendrocyte glycoprotein (MOG) peptide and complete Freund's adjuvant (CFA).[3] Ensure proper emulsification of the MOG/CFA mixture. Check the viability and dosage of the pertussis toxin.[4] The mouse strain used is critical; C57BL/6 mice are commonly used for MOG-induced EAE.[5][6] | |
| High variability in EAE scores between animals in the treatment group. | Inconsistent drug administration: Variations in injection volume or technique can lead to inconsistent dosing. | Ensure all personnel are properly trained in intraperitoneal injection techniques. Use calibrated equipment for accurate volume measurement. |
| Animal stress: Stress can influence EAE development and treatment response.[7] | Handle animals gently and consistently. Acclimatize animals to the experimental procedures before starting the treatment. | |
| Signs of toxicity in treated animals (e.g., significant weight loss not attributable to EAE). | Vehicle toxicity: The vehicle itself might be causing adverse effects. | While the 10/10/80 DMSO/Tween80/H₂O vehicle is generally well-tolerated, it's crucial to include a vehicle-only control group to assess any potential toxicity.[1][2] Studies have shown that this compound treatment did not lead to overt signs of toxicity, with animal weights remaining relatively constant.[1] |
| Off-target effects of this compound: Although shown to be specific, high doses could potentially have off-target effects. | While this compound has demonstrated high specificity for REV-ERBs with minimal off-target activity, it is good practice to monitor animals closely for any unexpected adverse effects.[1] Adhere to the recommended dosage of 50 mg/kg. |
Quantitative Data Summary
Table 1: Effect of Prophylactic this compound Treatment on EAE Clinical Parameters
| Parameter | Vehicle Control | This compound (50 mg/kg, b.i.d.) | Reference |
| Peak Mean Clinical Score | ~3.5 | < 1.0 | [1] |
| Disease Incidence | ~90% | ~20% | [1][2] |
| Day of Disease Onset | ~Day 12 | Delayed | [1] |
Table 2: Effect of Prophylactic this compound Treatment on Immune Cell Infiltration in the CNS at Peak Disease
| Cell Population | Vehicle Control (Mean Cell Number) | This compound (50 mg/kg, b.i.d.) (Mean Cell Number) | Percentage Reduction | Reference |
| CD3+CD4+ T Cells | ~1.5 x 10⁵ | ~0.5 x 10⁵ | ~67% | [1] |
| RORγt+ Cells | ~0.8 x 10⁵ | ~0.2 x 10⁵ | ~75% | [1] |
| IL-17A+ Cells | ~0.6 x 10⁵ | ~0.15 x 10⁵ | ~75% | [1] |
| IL-17A+IFNγ+ Cells | ~0.2 x 10⁵ | ~0.05 x 10⁵ | ~75% | [1] |
Experimental Protocols
MOG₃₅₋₅₅-Induced EAE in C57BL/6 Mice
This protocol is a standard method for inducing EAE to test the efficacy of this compound.
Materials:
-
Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)[6]
Procedure:
-
Immunization (Day 0):
-
PTX Boost (Day 2):
-
Administer a second dose of 100-200 ng of PTX in PBS i.p.[4]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standard 0-5 scoring scale[9]:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or wobbly gait
-
3: Partial hind limb paralysis
-
3.5: Complete hind limb paralysis
-
4: Hind and partial front limb paralysis
-
5: Moribund or dead
-
-
-
Supportive Care:
-
Provide easy access to food and water for animals with severe paralysis.[10]
-
This compound Treatment Protocol (Prophylactic)
Materials:
-
This compound
-
DMSO
-
Tween80
-
Sterile Water
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 10/10/80 formulation of DMSO/Tween80/H₂O as the vehicle.
-
Dissolve this compound in the vehicle to the desired concentration for a final dose of 50 mg/kg.
-
-
Administration:
-
Starting on the day of immunization (Day 0), administer this compound solution (50 mg/kg) or vehicle control i.p. twice daily (b.i.d.).
-
Continue the treatment for the entire duration of the experiment.
-
Monitor the body weight of the animals throughout the experiment.[1]
-
Immunophenotyping by Flow Cytometry
This protocol allows for the analysis of immune cell populations in the CNS.
Procedure:
-
At the peak of the disease, euthanize the mice and perfuse with cold PBS.
-
Isolate the brain and spinal cord.
-
Mechanically and enzymatically digest the tissue to create a single-cell suspension.
-
Isolate mononuclear cells using a density gradient (e.g., Percoll).
-
Stain the cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD3, CD4) and intracellular markers (e.g., RORγt, IL-17A, IFNγ) after fixation and permeabilization.[1]
-
Acquire data on a flow cytometer and analyze the cell populations.[11]
Visualizations
Caption: this compound signaling pathway in Th17 cells.
Caption: Experimental workflow for this compound treatment in EAE.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Induction and Diverse Assessment Indicators of Experimental Autoimmune Encephalomyelitis [jove.com]
- 6. EAE Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 7. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) [hookelabs.com]
- 8. 2.2. EAE Induction, Disease Scoring, and Experimental Groups [bio-protocol.org]
- 9. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 10. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Overcoming Resistance to SR12418 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the REV-ERBα agonist, SR12418, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line, which was previously sensitive to this compound, is now showing reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to this compound can arise from several factors. The most common reasons include:
-
Development of acquired resistance: Prolonged exposure to a drug can lead to the selection of a resistant cell population.[1]
-
Changes in cell culture conditions: Variations in media composition, serum batches, or incubation conditions can alter cellular responses to drugs.
-
Cell line instability: Genetic drift or phenotypic changes can occur over multiple passages, potentially affecting the drug target or related pathways.
-
Mycoplasma contamination: This common laboratory contaminant can significantly alter cellular physiology and drug response.
Q2: What are the potential molecular mechanisms of resistance to a REV-ERBα agonist like this compound?
A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, extrapolated from other nuclear receptor-targeted therapies, include:[2][3][4][5]
-
Target alteration: Mutations in the NR1D1 gene (encoding REV-ERBα) that prevent this compound binding.
-
Decreased target expression: Reduced expression of REV-ERBα at the mRNA or protein level.
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which can pump this compound out of the cell.[5][6][7]
-
Activation of bypass signaling pathways: Upregulation of parallel signaling pathways that compensate for the effects of REV-ERBα activation. For instance, alterations in pathways that REV-ERBα is known to influence, such as mTOR signaling, could contribute to resistance.[8][9]
-
Altered metabolism of this compound: Increased cellular metabolism of this compound into inactive forms.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) for both your potentially resistant cell line and the parental (sensitive) cell line. A significant increase in the IC50 value for the resistant line indicates acquired resistance.[10]
Troubleshooting Guides
Problem 1: Decreased Potency of this compound Observed in a Previously Sensitive Cell Line
This guide will walk you through a systematic approach to investigate and potentially overcome acquired resistance to this compound.
Step 1: Initial Verification and IC50 Confirmation
The first step is to quantitatively confirm the degree of resistance.
-
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for a duration consistent with your initial experiments (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.[10]
-
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Cell Line | 50 | 1 |
| Resistant Sub-clone 1 | 500 | 10 |
| Resistant Sub-clone 2 | 1200 | 24 |
-
Workflow for Initial Resistance Investigation
Caption: Workflow for the initial confirmation of this compound resistance.
Step 2: Investigate Target Expression Levels
A common mechanism of resistance is the downregulation of the drug's target.
-
Experimental Protocol: RT-qPCR for NR1D1 (REV-ERBα) mRNA Expression
-
RNA Extraction: Isolate total RNA from both parental and resistant cell lines using a standard method (e.g., TRIzol or a column-based kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[13][14]
-
qPCR: Perform quantitative PCR using primers specific for NR1D1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of NR1D1 in the resistant cells compared to the parental cells using the ΔΔCt method.[15]
-
-
Experimental Protocol: Western Blot for REV-ERBα Protein Expression
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer to extract total protein.[16][17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for REV-ERBα, followed by an HRP-conjugated secondary antibody. Use an antibody against a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[18]
-
-
Data Presentation: Hypothetical REV-ERBα Expression Data
| Cell Line | NR1D1 mRNA Fold Change | REV-ERBα Protein Level (Relative to Parental) |
| Parental Cell Line | 1.0 | 1.0 |
| Resistant Sub-clone 1 | 0.2 | 0.3 |
| Resistant Sub-clone 2 | 0.1 | 0.15 |
Step 3: Assess for Increased Drug Efflux
Upregulation of drug efflux pumps is a frequent cause of multidrug resistance.
-
Experimental Protocol: Evaluation of P-glycoprotein (P-gp) Activity
-
Cell Treatment: Pre-incubate both parental and resistant cells with a known P-gp inhibitor (e.g., Verapamil or Tariquidar) or a vehicle control for 1-2 hours.[19][20][21]
-
This compound Treatment: Following pre-incubation, treat the cells with a range of this compound concentrations and perform a cell viability assay as described in Step 1.
-
Data Analysis: Compare the IC50 of this compound in the presence and absence of the P-gp inhibitor. A significant decrease in the IC50 in the presence of the inhibitor suggests that P-gp-mediated efflux is contributing to resistance.
-
-
Data Presentation: Hypothetical this compound IC50 with P-gp Inhibitor
| Cell Line | This compound IC50 (nM) | This compound + Verapamil IC50 (nM) | Fold Sensitization |
| Parental Cell Line | 50 | 45 | 1.1 |
| Resistant Sub-clone 1 | 500 | 75 | 6.7 |
-
Logical Flow for Troubleshooting Resistance Mechanisms
Caption: Decision tree for investigating potential mechanisms of this compound resistance.
Problem 2: How to Overcome Confirmed this compound Resistance
Once a potential mechanism of resistance is identified, the following strategies can be explored.
Strategy 1: Combination Therapy
If resistance is due to the activation of a bypass signaling pathway, combining this compound with an inhibitor of that pathway may restore sensitivity.
-
Experimental Approach:
-
Identify Potential Bypass Pathways: Based on the known functions of REV-ERBα, pathways such as the mTOR or NF-κB signaling pathways could be investigated.
-
Select Combination Agents: Choose specific inhibitors for the identified pathways (e.g., an mTOR inhibitor like rapamycin).
-
Perform Combination Index (CI) Analysis: Treat the resistant cells with this compound and the second agent, both alone and in combination, across a range of concentrations. Use a cell viability assay to determine the effect.
-
Calculate CI: Use software such as CompuSyn to calculate the Combination Index. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
-
Data Presentation: Hypothetical Combination Index Data
| Drug Combination | Resistant Cell Line | Combination Index (at ED50) | Interpretation |
| This compound + Rapamycin | Resistant Sub-clone 1 | 0.6 | Synergy |
| This compound + IKK Inhibitor | Resistant Sub-clone 1 | 1.1 | Additive |
Strategy 2: Inhibition of Drug Efflux
If increased efflux is the cause of resistance, co-administration of a P-gp inhibitor can be a viable strategy.
-
Experimental Approach: As described in Troubleshooting Guide 1, Step 3, the goal is to find a non-toxic concentration of a P-gp inhibitor that restores this compound sensitivity.
Strategy 3: Alternative REV-ERBα Agonists
If resistance is due to a specific mutation in REV-ERBα that affects this compound binding, another REV-ERBα agonist with a different chemical scaffold might still be effective.
-
Experimental Approach:
-
Select Alternative Agonists: Obtain other known REV-ERBα agonists (e.g., SR9009, SR9011).
-
Determine IC50: Perform cell viability assays to determine the IC50 of these alternative agonists on both the parental and this compound-resistant cell lines.
-
Compare Sensitivities: If the resistant cell line shows sensitivity to an alternative agonist, it suggests a specific interaction between this compound and the resistance mechanism.
-
-
REV-ERBα Signaling Pathway
Caption: Simplified signaling pathway of this compound and REV-ERBα.
References
- 1. Drug Resistant Cell Line - Kyinno Bio [kyinno.com]
- 2. Nuclear Receptors: Mechanistic Insights into Endocrine Resistance in Prostate and Breast Cancers [mdpi.com]
- 3. Nuclear receptors: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming drug resistance by regulating nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 8. REV-ERBα alters circadian rhythms by modulating mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 14. elearning.unite.it [elearning.unite.it]
- 15. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Efficient inhibition of P-glycoprotein-mediated multidrug resistance with a monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A cell-based high-throughput screen identifies inhibitors that overcome P-glycoprotein (Pgp)-mediated multidrug resistance | PLOS One [journals.plos.org]
- 21. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
How to address variability in SR12418 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with SR12418.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic ligand that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1][2] These receptors are key components of the circadian clock and are involved in regulating a wide range of physiological processes, including inflammation, metabolism, and immunity.[3][4] this compound enhances the natural repressive function of REV-ERB, leading to the downregulation of target genes.[2][5]
Q2: What are the known off-target effects of this compound?
A2: this compound has been shown to have minimal off-target activity in a screen of 84 G-protein coupled receptors, ion channels, and transporters.[1] It also did not exhibit activity at other nuclear receptors.[1] However, as with any small molecule, it is crucial to include appropriate controls in your experiments to account for any potential unforeseen off-target effects.
Q3: How does this compound compare to other REV-ERB agonists like SR9009?
A3: this compound is a more potent and effective REV-ERB agonist compared to SR9009.[1] It demonstrates improved plasma exposure and is more effective at inhibiting IL-17A expression.[1]
Troubleshooting Guide
Issue 1: High variability in in vivo efficacy studies.
Q: We are observing significant variability in the therapeutic effect of this compound in our animal models of autoimmunity (e.g., EAE, colitis). What are the potential causes and solutions?
A: Variability in in vivo studies with this compound can arise from several factors. Here's a systematic approach to troubleshooting:
-
Vehicle Preparation and Administration:
-
Problem: Improper dissolution or precipitation of this compound in the vehicle can lead to inconsistent dosing.
-
Solution: Ensure this compound is fully dissolved in the recommended vehicle (e.g., 10% DMSO, 10% Tween 80, and 80% H2O).[1] Prepare the solution fresh before each administration and vortex thoroughly. Visually inspect for any precipitate.
-
-
Dosing Schedule and Circadian Rhythm:
-
Problem: REV-ERBα is a core component of the circadian clock.[4] The timing of this compound administration can significantly impact its efficacy.
-
Solution: Administer this compound at the same time each day to minimize variability due to circadian fluctuations. Consider the known rhythmicity of the inflammatory processes in your model.[4] For example, in some models, twice-daily (b.i.d.) administration has been shown to be effective.[1]
-
-
Animal Model and Disease Induction:
-
Problem: The specific strain of mice, the method of disease induction, and the microbiome of the animals can all influence the outcome.[2]
-
Solution: Standardize your animal model and disease induction protocols. Be aware that differences in microbiota between animal facilities can impact T-cell differentiation and inflammatory responses.[2]
-
-
Endpoint Analysis:
-
Problem: Inconsistent timing of sample collection and analysis can introduce variability.
-
Solution: Collect samples at a consistent time point relative to the last dose of this compound and the stage of the disease.
-
Issue 2: Inconsistent results in in vitro cell-based assays.
Q: Our in vitro experiments with this compound are showing variable effects on gene expression and cell differentiation. How can we improve consistency?
A: Inconsistent in vitro results can often be traced back to cell culture conditions and assay execution.
-
Cell Viability:
-
Problem: High concentrations of this compound or the vehicle (DMSO) may affect cell viability, leading to inconsistent results.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound that modulates your target without causing significant cell death.[1] Always include a vehicle-only control to account for any effects of the solvent.
-
-
Cell Synchronization:
-
Problem: As REV-ERB is tied to the circadian clock, its expression and activity can oscillate in cultured cells.
-
Solution: For sensitive assays, consider synchronizing your cells before treatment with this compound. This can help to reduce variability caused by different cell cycle or circadian states.
-
-
Assay-Specific Optimization:
-
Problem: The specific parameters of your assay (e.g., antibody concentrations in FACS, primer efficiency in qPCR) can be a source of variability.
-
Solution: Optimize all assay parameters before conducting large-scale experiments. Ensure consistent incubation times, reagent concentrations, and data acquisition settings.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Target | IC50 | Cell Line | Reference |
| Bmal1-luciferase Reporter Assay | REV-ERBα | 68 nM | - | [1] |
| Bmal1-luciferase Reporter Assay | REV-ERBβ | 119 nM | - | [1] |
Table 2: In Vivo Efficacy of this compound in an EAE Mouse Model
| Treatment | Disease Incidence | Peak Clinical Score (Mean) | Reference |
| Vehicle | 90% | ~3.5 | [1][3] |
| This compound (50 mg/kg, b.i.d.) | 20% | ~1.0 | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound for EAE Studies
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution of 10% DMSO, 10% Tween 80, and 80% H2O to a final concentration of 5 µg/mL.[1]
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare the solution fresh before each use.
-
-
Dosing Regimen:
-
Administer this compound intraperitoneally (i.p.) at a dose of 50 mg/kg.[1]
-
For prophylactic treatment in MOG-induced EAE, start the treatment on the evening of immunization and continue twice daily (b.i.d.) for the duration of the experiment.[1]
-
For therapeutic treatment in relapsing-remitting EAE, begin administration once the animals have recovered from the first wave of the disease.[1]
-
-
Controls:
-
Administer a vehicle-only solution to a control group of animals.[1]
-
Protocol 2: T Helper 17 (Th17) Cell Differentiation Assay
-
Cell Culture:
-
Isolate naïve CD4+ T cells from mice.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies under Th17 polarizing conditions.
-
-
This compound Treatment:
-
Add this compound or vehicle (DMSO) to the cell culture at the desired concentrations.
-
This compound has been shown to inhibit Th17 cell differentiation in a dose-dependent manner.[1]
-
-
Analysis:
Visualizations
Caption: this compound enhances REV-ERB repression of RORγt, inhibiting Th17 differentiation.
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Receptors for TH17-Mediated Inflammation: REV-ERBerations of Circadian Rhythm and Metabolism [wap.hapres.com]
SR12418 quality control and purity assessment
Technical Support Center: SR12418
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals using the novel kinase inhibitor, this compound. It includes frequently asked questions, troubleshooting advice, and detailed protocols for quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective ATP-competitive inhibitor of the XYZ Kinase. By binding to the kinase domain, it blocks the phosphorylation of downstream target proteins, thereby inhibiting a key signaling pathway implicated in disease progression. The specific pathway is illustrated in the signaling diagram below.
Q2: How should I properly store and handle this compound? A2: For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from light. For short-term storage (up to one week), 2-8°C is acceptable. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q3: What is the recommended solvent for reconstituting this compound? A3: We recommend using high-purity, anhydrous DMSO to prepare stock solutions at a concentration of 10-50 mM. For cell-based assays, further dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced artifacts.
Q4: What is the expected purity of a new batch of this compound? A4: Each batch of this compound is certified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC). The identity is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and the structure is verified by ¹H-NMR.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in my assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: this compound may degrade if improperly stored or subjected to multiple freeze-thaw cycles. Use a fresh aliquot of your stock solution. If the problem persists, verify the compound's integrity and purity using the HPLC protocol provided below. Compare the chromatogram to the one on the Certificate of Analysis.
-
-
Possible Cause 2: Poor Solubility.
-
Solution: this compound may precipitate in aqueous solutions. Ensure the final DMSO concentration is sufficient to maintain solubility. Sonication can aid in dissolving the compound in your final buffer. Visually inspect your final solution for any precipitate before adding it to your assay.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Verify the pH of your assay buffer and the concentration of critical components like ATP, as this compound is an ATP-competitive inhibitor. Ensure the kinase is active and the substrate concentration is optimal.
-
Issue 2: My HPLC chromatogram shows a lower purity than specified.
-
Possible Cause 1: Contamination of Solvent or System.
-
Solution: Run a blank gradient (mobile phase without sample) to check for system peaks. Use fresh, HPLC-grade solvents and a clean, dedicated column for analysis.
-
-
Possible Cause 2: On-Column Degradation.
-
Solution: Some compounds can be sensitive to the mobile phase composition. Try adjusting the pH of the mobile phase or using a different column chemistry if you suspect the compound is degrading during the analysis.
-
-
Possible Cause 3: Incorrect Integration Parameters.
-
Solution: Review the peak integration settings in your chromatography software. Ensure the baseline is set correctly and that small impurity peaks are not being excluded from the total area calculation.
-
Quantitative Data Summary
The following tables summarize the key specifications and characteristics of this compound.
Table 1: Physicochemical Properties & Purity Specifications
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white solid | Visual Inspection |
| Molecular Weight | 485.5 g/mol | LC-MS (ESI+) |
| Purity | ≥98.0% | HPLC (254 nm) |
| Identity | Conforms to structure | ¹H-NMR, LC-MS |
Table 2: Solubility Data
| Solvent | Solubility (at 25°C) |
|---|---|
| DMSO | ≥50 mg/mL (≥100 mM) |
| Ethanol | ~5 mg/mL |
| Water | <0.1 mg/mL |
Table 3: Stability Recommendations
| Condition | Stability | Notes |
|---|---|---|
| Solid (-20°C) | ≥2 years | Desiccate, protect from light. |
| DMSO Stock (-80°C) | ≥6 months | Aliquot to avoid freeze-thaw. |
| Aqueous Buffer (RT) | <2 hours | Prepare fresh before use. |
Detailed Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Objective: To determine the purity of this compound by quantifying the peak area of the main component relative to all other peaks.
-
Instrumentation:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample: 1 mg/mL this compound in DMSO
-
-
Procedure:
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength to 254 nm.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 10 minutes.
-
Inject 5 µL of the sample.
-
Run the following gradient at a flow rate of 1.0 mL/min:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of this compound.
-
Instrumentation:
-
LC-MS system with an Electrospray Ionization (ESI) source.
-
-
Procedure:
-
Use the same LC method as described in Protocol 1.
-
Divert the flow from the LC to the MS detector.
-
Set the MS to scan in positive ion mode (ESI+) over a mass range of 100-1000 m/z.
-
Analyze the resulting spectrum for the protonated molecule [M+H]⁺. For this compound (MW = 485.5), the expected peak would be at approximately 486.5 m/z.
-
Visualizations
Caption: this compound inhibits the XYZ Kinase, blocking downstream signaling.
Caption: Workflow for ensuring the quality and identity of this compound batches.
Technical Support Center: Best Practices for Long-Term Storage of SR12418
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the long-term storage of the novel synthetic REV-ERB agonist, SR12418. Adherence to these best practices is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: While specific long-term stability studies for this compound are not publicly available, general best practices for synthetic small molecules suggest storage at low temperatures to minimize degradation. For long-term storage, it is recommended to store this compound at -20°C or -80°C.[1] For short-term storage, 2-8°C is acceptable.
Q2: Should this compound be protected from light?
A2: Yes. Many small molecule compounds are sensitive to light, which can cause photodegradation.[1][2] It is recommended to store this compound in a light-protecting container, such as an amber vial, and to keep it in a dark location.
Q3: How should I handle this compound to prevent degradation from moisture and air?
A3: this compound should be stored in a tightly sealed container to prevent exposure to moisture and air. For compounds susceptible to hydrolysis or oxidation, it is good practice to store them in a desiccator, especially after opening.[1][2] Purging the container with an inert gas like argon or nitrogen before sealing can also help prevent oxidative degradation.
Q4: I have dissolved this compound in a solvent. How should I store the solution?
A4: Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation from forming inside the vial. The stability of this compound in various solvents over time has not been extensively documented, so it is advisable to prepare fresh solutions for critical experiments.
Q5: How can I tell if my stored this compound has degraded?
A5: Visual inspection for changes in color or consistency can be an initial indicator, but these are not definitive. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of degradation products, or Mass Spectrometry (MS) to confirm the molecular weight of the compound.
General Storage Recommendations
Proper storage is paramount to preserving the quality and efficacy of this compound. The following table summarizes general recommendations for the storage of synthetic small molecules.
| Storage Condition | Temperature Range | Recommended For | Considerations |
| Long-Term Storage | -80°C to -20°C | Extended periods (months to years) | Minimizes chemical degradation and microbial growth. |
| Short-Term Storage | 2°C to 8°C | Temporary storage (days to weeks) | Suitable for frequently used compounds. |
| Room Temperature | 20°C to 25°C | Not recommended for long-term storage | May be acceptable for very stable compounds for short durations. |
Troubleshooting Guide for Stored this compound
This guide addresses potential issues that may arise during the storage and handling of this compound.
Caption: Troubleshooting workflow for identifying and addressing potential degradation of stored this compound.
Experimental Protocol: Stability Assessment of this compound
For researchers wishing to perform their own stability assessment, the following general protocol, based on ICH guidelines for stability testing, can be adapted.[3][4][5][6]
1. Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.
2. Materials:
- This compound (at least three different batches, if possible).
- Appropriate solvent (e.g., DMSO).
- HPLC-grade solvents for analysis.
- Calibrated analytical balance.
- Volumetric flasks and pipettes.
- Amber glass vials with screw caps.
- Stability chambers or incubators set to desired temperature and humidity conditions.
- HPLC system with a suitable column and detector.
3. Methodology:
- Sample Preparation:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration.
- Aliquot the solution into amber glass vials.
- Prepare a sufficient number of aliquots for all time points and storage conditions.
- Storage Conditions:
- Store the aliquots under various conditions, for example:
- Long-term: -20°C
- Accelerated: 40°C with 75% relative humidity
- Photostability: In a photostability chamber
- Time Points:
- Analyze the samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term storage; 0, 1, 3, and 6 months for accelerated storage).
- Analytical Method:
- At each time point, analyze the samples by a validated stability-indicating HPLC method.
- The method should be able to separate the parent this compound peak from any potential degradation products.
- Quantify the amount of this compound remaining and any significant degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage of this compound versus time for each storage condition.
- Identify and quantify any major degradation products.
REV-ERBα Signaling Pathway
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[7] These receptors are key regulators of the circadian clock and metabolism. As transcriptional repressors, REV-ERBs play a crucial role in modulating gene expression. The following diagram illustrates a simplified REV-ERBα signaling pathway and the point of action for an agonist like this compound.
Caption: this compound activates REV-ERBα, leading to the repression of target genes involved in circadian rhythm and inflammation.
References
Validation & Comparative
Validating the Efficacy of SR12418 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of SR12418, a synthetic REV-ERB agonist, with alternative compounds. The information is intended to assist researchers and drug development professionals in evaluating this compound for potential therapeutic applications, particularly in the context of autoimmune and inflammatory diseases. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a potent synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. In vivo studies have demonstrated its efficacy in suppressing TH17 cell-mediated autoimmunity in preclinical models of experimental autoimmune encephalomyelitis (EAE) and colitis. This compound is reported to possess a superior pharmacological profile compared to its predecessor, SR9009, exhibiting greater potency. The primary mechanism of action involves the REV-ERBα-mediated repression of RORγt, the master transcription factor for TH17 cell differentiation. This guide will delve into the available in vivo data for this compound and compare it with other REV-ERB agonists and RORγt inhibitors.
Data Presentation
In Vivo Efficacy of this compound in Autoimmune Disease Models
The following table summarizes the key findings from in vivo studies evaluating the efficacy of this compound in mouse models of EAE and colitis.
| Model | Compound | Dose & Administration | Key Findings | Reference |
| MOG-induced EAE (C57BL/6 mice) | This compound | 50 mg/kg, i.p., b.i.d. | Delayed disease onset and reduced severity. Decreased incidence of disease (~20% vs. 90% in vehicle). Reduced frequency and number of CD3+CD4+ T cells, RORγt+ cells, and IL-17A+ cells in the CNS and draining lymph nodes. | [1][2] |
| Adoptive Transfer Colitis | This compound | 50 mg/kg, i.p., b.i.d. | Effective in a therapeutic setting, reducing disease severity. | [2] |
In Vivo Efficacy of Alternative REV-ERB Agonist: SR9009
While a direct head-to-head in vivo comparison with this compound is not available in the reviewed literature, the following table presents data on the in vivo efficacy of SR9009 in a model of autoimmune disease. It is important to note that experimental conditions may vary between studies.
| Model | Compound | Dose & Administration | Key Findings | Reference |
| Subcutaneous Tumor Model (SCLC) | SR9009 | Not specified | Marked tumor growth inhibition in both chemosensitive and chemoresistant models. | [3] |
Note: While SR9009 has been evaluated in various in vivo models, specific data in EAE or colitis models comparable to the this compound studies were not found in the immediate search results.
In Vivo Efficacy of RORγt Inhibitors
RORγt inhibitors represent an alternative therapeutic strategy for TH17-mediated autoimmune diseases. The following table summarizes representative data for an RORγt inhibitor in the EAE model.
| Model | Compound | Dose & Administration | Key Findings | Reference |
| MOG-induced EAE (C57BL/6 mice) | RORγt Inhibitor (Compound 3) | 30 mg/kg, oral, b.i.d. | Significantly attenuated EAE severity and delayed disease onset. | [4] |
| MOG-induced EAE | SR2211 (RORγt inverse agonist) | Not specified | Inhibited organoid growth in a pancreatic cancer model. | [4] |
Pharmacokinetic Profile
A direct comparative pharmacokinetic study between this compound and SR9009 was not identified. However, literature suggests this compound has an improved pharmacokinetic profile.[3] Available data for SR9009 in mice is presented below.
| Compound | Dose & Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| SR9009 | 100 mg/kg, i.p. | Not specified | Not specified | Short | Brain penetrant |
Experimental Protocols
MOG-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is a standard method for inducing a chronic model of multiple sclerosis.
-
Antigen Emulsion Preparation: Emulsify Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, inject female C57BL/6 mice (8-12 weeks old) subcutaneously at two sites on the flank with the MOG35-55/CFA emulsion.
-
Pertussis Toxin Administration: On day 0 and day 2, administer Pertussis Toxin (PTX) intraperitoneally.
-
Compound Administration: Begin administration of this compound (50 mg/kg, i.p., b.i.d.) or vehicle control on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund
-
-
Immunological Analysis: At the peak of disease or study endpoint, isolate lymphocytes from the central nervous system (CNS) and draining lymph nodes for flow cytometric analysis of T cell populations (e.g., CD4+, RORγt+, IL-17A+).
Adoptive Transfer Colitis
This model is used to study T cell-mediated intestinal inflammation.
-
T Cell Isolation: Isolate CD4+CD45RBhigh naïve T cells from the spleens of donor mice (e.g., C57BL/6).
-
T Cell Transfer: Inject the isolated naïve T cells intravenously into immunodeficient recipient mice (e.g., Rag1-/-).
-
Disease Monitoring: Monitor mice for signs of colitis, including weight loss, diarrhea, and hunched posture.
-
Compound Administration: Initiate treatment with this compound (50 mg/kg, i.p., b.i.d.) or vehicle control once clinical signs of colitis are established.
-
Histological and Immunological Analysis: At the study endpoint, collect colon tissue for histological assessment of inflammation. Isolate lamina propria lymphocytes for flow cytometric analysis of T cell populations.
Mandatory Visualization
Signaling Pathway of REV-ERBα in TH17 Cell Differentiation
Caption: REV-ERBα, activated by this compound, represses RORγt, inhibiting TH17 differentiation and IL-17 production.
Experimental Workflow for In Vivo Efficacy Testing of this compound
Caption: Workflow for evaluating this compound efficacy in autoimmune disease models.
Logical Relationship of this compound's Therapeutic Potential
Caption: Logical flow of this compound's mechanism in treating TH17-mediated autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
SR12418 vs. SR9009: A Comparative Analysis of REV-ERB Agonists for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two synthetic REV-ERB agonists, SR12418 and SR9009. Both compounds are instrumental in studying the roles of REV-ERBα and REV-ERBβ nuclear receptors in circadian rhythm, metabolism, and inflammation. This comparison focuses on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: REV-ERB Agonism
Both this compound and SR9009 function as agonists of the REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) nuclear receptors. Their primary mechanism involves binding to the ligand-binding domain of these receptors, which enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex. This action leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, a core component of the circadian clock.[1][2] By modulating the expression of genes involved in metabolic and inflammatory pathways, these agonists have become valuable research tools.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SR9009, focusing on their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency
| Parameter | This compound | SR9009 | Reference |
| REV-ERBα IC50 | 68 nM (Bmal1-luciferase reporter assay) | ~670 nM (Gal4 reporter assay) | [3][4] |
| REV-ERBβ IC50 | 119 nM (Bmal1-luciferase reporter assay) | ~800 nM (Gal4 reporter assay) | [3][4] |
IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the compound required to inhibit 50% of the target's activity. A lower IC50 value signifies higher potency.
Table 2: Pharmacokinetic Profile in Mice
| Parameter | This compound | SR9009 | Reference |
| Plasma Exposure | Significantly improved | Poor systemic exposure | [1][3] |
| Oral Bioavailability | Data not available | Low (~2.2% in mice) | [5] |
| Half-life | Data not available | Approximately 4-6 hours | [6] |
Comparative Analysis
Potency and Efficacy: Experimental data indicates that this compound is a more potent REV-ERB agonist compared to SR9009, as demonstrated by its lower IC50 values for both REV-ERBα and REV-ERBβ in cell-based reporter assays.[3][4] This enhanced potency may translate to greater efficacy at lower concentrations in experimental settings.
Pharmacokinetics and In Vivo Utility: A critical distinction between the two compounds lies in their pharmacokinetic profiles. This compound was developed as an optimized analog of SR9009 and exhibits significantly improved plasma exposure in mice.[3] In contrast, SR9009 is known for its poor systemic exposure and low oral bioavailability, which can limit its utility in in vivo studies.[1][5] The superior pharmacokinetic properties of this compound make it a more suitable candidate for in vivo research requiring sustained compound exposure.
Specificity and Off-Target Effects: While both compounds are designed to target REV-ERB, off-target activities are a consideration. Some studies have reported that SR9009 may exhibit off-target effects, including interactions with the liver X receptor (LXR).[1] this compound was developed to have minimal off-target activity and has demonstrated specificity for the REV-ERBs without significant activity at other nuclear receptors.[3]
Therapeutic Potential in Preclinical Models: Both this compound and SR9009 have shown therapeutic potential in various preclinical models.
-
This compound: Has demonstrated potent efficacy in suppressing the development and severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by inhibiting Th17-driven autoimmunity.[3][7]
-
SR9009: Has been shown to increase exercise capacity in mice by increasing mitochondria in skeletal muscle.[4] It has also been investigated for its potential in metabolic diseases, cancer, and inflammatory conditions.[8][9][10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and SR9009.
1. In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To assess the in vivo efficacy of REV-ERB agonists in a model of Th17-driven autoimmunity.
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) and receive injections of pertussis toxin.
-
Drug Administration:
-
This compound is dissolved in a vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% H2O).
-
Administered via intraperitoneal (i.p.) injection at a dose of 50 mg/kg, twice daily (b.i.d.), starting from the day of immunization.[3]
-
-
Monitoring:
-
Clinical scores are recorded daily to assess disease severity.
-
Body weight is monitored throughout the experiment.
-
-
Endpoint Analysis:
-
At the peak of the disease, draining lymph nodes and the central nervous system (CNS) are harvested.
-
Immune cell populations (e.g., CD4+ T cells, Th17 cells) are analyzed by flow cytometry.
-
-
Data Analysis: Comparison of clinical scores, disease incidence, and immune cell frequencies between the vehicle-treated and this compound-treated groups.
2. Cell-Based Luciferase Reporter Assay
-
Objective: To determine the in vitro potency (IC50) of REV-ERB agonists.
-
Cell Line: HEK293 cells.
-
Assay Principle: Cells are co-transfected with a plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERB ligand-binding domain and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. Agonist binding to the REV-ERB ligand-binding domain represses luciferase expression.
-
Procedure:
-
HEK293 cells are plated in multi-well plates.
-
Cells are transfected with the appropriate plasmids.
-
After an incubation period, cells are treated with a range of concentrations of the test compound (this compound or SR9009).
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.
3. Pharmacokinetic Analysis in Mice
-
Objective: To evaluate the plasma exposure of REV-ERB agonists after administration.
-
Animal Model: C57BL/6 mice.
-
Drug Administration: A single dose of the compound is administered via a specific route (e.g., intraperitoneal or oral).
-
Sample Collection: Blood samples are collected at various time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated from the plasma concentration-time profile.
Conclusion
This compound and SR9009 are both valuable chemical probes for investigating the biology of REV-ERB nuclear receptors. SR9009 has been instrumental as a first-generation in vivo tool. However, for studies requiring higher potency, sustained in vivo exposure, and greater target specificity, this compound represents a superior option due to its improved pharmacological profile. Researchers should carefully consider the specific requirements of their experimental design when selecting between these two REV-ERB agonists.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR9009 - Wikipedia [en.wikipedia.org]
- 5. SR9009 Bioavailability: Oral Dosing vs Injections - Sarms.io [sarms.io]
- 6. behemothlabz.com [behemothlabz.com]
- 7. researchgate.net [researchgate.net]
- 8. What is SR9009?_Chemicalbook [chemicalbook.com]
- 9. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
A Comparative Analysis of SR12418 and Other REV-ERB Agonists for Research and Development
This guide provides a detailed comparison of the synthetic REV-ERB agonist SR12418 with other prominent alternatives, including SR9009, SR9011, GSK4112, and STL1267. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and pathway visualizations to inform compound selection and experimental design.
Introduction to REV-ERB Agonists
The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock.[1] They function as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, such as Bmal1, and linking the circadian rhythm to metabolic and inflammatory processes.[2][3] The development of synthetic agonists that modulate REV-ERB activity has opened new avenues for investigating its physiological functions and therapeutic potential in treating metabolic diseases, sleep disorders, and inflammatory conditions.[4] This guide focuses on comparing this compound, a potent and specific REV-ERB agonist, against other well-characterized compounds in this class.
Quantitative Performance Comparison
The following tables summarize the key quantitative metrics for this compound and other REV-ERB agonists based on available experimental data.
Table 1: In Vitro Potency of REV-ERB Agonists
| Compound | Target(s) | Assay Type | IC50 / EC50 / Ki | Cell Line / System | Reference(s) |
| This compound | REV-ERBα | Bmal1-Luciferase Reporter | IC50: 68 nM | U2OS | [5][6] |
| REV-ERBβ | Not Specified | IC50: 119 nM | Not Specified | [6] | |
| SR9009 | REV-ERBα | Gal4 Reporter | IC50: ~670 nM | HEK293 | [7] |
| REV-ERBα | Bmal1 Expression | IC50: 710 nM | HepG2 | [5][7] | |
| REV-ERBα | Not Specified | IC50: 790 nM | Not Specified | [8] | |
| REV-ERBβ | Not Specified | IC50: 560 nM | Not Specified | [8] | |
| SR9011 | REV-ERBα | Not Specified | IC50: 790 nM | Not Specified | [8][9] |
| REV-ERBβ | Not Specified | IC50: 560 nM | Not Specified | [8][9] | |
| GSK4112 | REV-ERBα | FRET Assay | EC50: 0.4 µM (400 nM) | Not Specified | [4][8] |
| REV-ERBα | Gal4 Reporter | IC50: ~1,500 nM | HEK293 | [7] | |
| STL1267 | REV-ERBα | Not Specified | Ki: 0.16 µM (160 nM) | Not Specified | [8] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. Ki: Inhibitory constant.
Table 2: Pharmacokinetic and In Vivo Properties
| Compound | Key Feature(s) | In Vivo Model(s) | Notable Effects | Reference(s) |
| This compound | Improved pharmacokinetic profile compared to SR9009. | Experimental Autoimmune Encephalomyelitis (EAE), Colitis | Suppresses Th17-driven autoimmunity; reduces disease severity. | [5][10][11] |
| SR9009 | Suitable for in vivo studies, but may have off-target effects. | Diet-induced obesity, Sleep studies, Cerebral Ischemia | Reduces fat mass, alters sleep architecture, provides neuroprotection. | [5][10][12][13] |
| SR9011 | Improved pharmacokinetics over GSK4112. | Not specified in detail | Similar in vivo activity to SR9009. | [4][5] |
| GSK4112 | Poor systemic exposure, limiting in vivo use. | Primarily in vitro | Reduces pro-inflammatory cytokines in macrophages. | [4][10][14] |
| STL1267 | High affinity and specificity; improved bioavailability. | Inflammatory pain models | Suppresses inflammation in the central nervous system. | [10][15] |
Signaling Pathways and Mechanism of Action
REV-ERB agonists exert their effects by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ. This binding event stabilizes a conformation that enhances the recruitment of a corepressor complex, which includes the Nuclear Receptor Corepressor 1 (NCOR1) and Histone Deacetylase 3 (HDAC3).[5][16] This complex then binds to REV-ERB response elements (ROREs) on the DNA, leading to the transcriptional repression of target genes.
A primary target of this repression is Bmal1, a core component of the circadian clock's positive limb.[14] By suppressing Bmal1, REV-ERB agonists can modulate the entire circadian feedback loop, which in turn governs the rhythmic expression of numerous genes involved in metabolism and inflammation.[7] For instance, in T helper 17 (Th17) cells, REV-ERBα competes with the transcription factor RORγt, a key driver of Th17 differentiation, to inhibit the expression of pro-inflammatory cytokines like IL-17.[5][16]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to characterize REV-ERB agonists.
Bmal1-Luciferase Reporter Assay (for Potency)
This cell-based assay is used to quantify the potency of a REV-ERB agonist by measuring its ability to repress the transcription of a reporter gene driven by the Bmal1 promoter.
-
Cell Culture: Human osteosarcoma (U2OS) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 96-well plates and co-transfected with a plasmid containing the firefly luciferase gene under the control of the mouse Bmal1 promoter and a control plasmid containing the Renilla luciferase gene for normalization.
-
Compound Treatment: 24 hours post-transfection, the culture medium is replaced with a medium containing serial dilutions of the test compounds (e.g., this compound, SR9009) or vehicle control (DMSO).
-
Lysis and Luminescence Reading: After 24-48 hours of incubation, cells are lysed. The activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system on a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The normalized data is then plotted against the compound concentration, and the IC50 value is determined using a nonlinear regression curve fit.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol describes the evaluation of this compound's efficacy in a mouse model of multiple sclerosis.
-
EAE Induction: Female C57BL/6 mice (8-12 weeks old) are immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of pertussis toxin.
-
Compound Administration: Treatment begins at the onset of clinical signs or at a pre-determined time point. This compound is administered via i.p. injection at a dose of 50 mg/kg, twice daily (b.i.d.).[6][17] A vehicle control group (e.g., DMSO, PEG300, Tween-80 in saline) is run in parallel.[6]
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5 (0=no signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=quadriplegia, 5=moribund).
-
Tissue Collection and Analysis: At the end of the study, tissues such as the spinal cord and lymph nodes are collected. Infiltrating immune cells are isolated and analyzed by flow cytometry for the frequency of Th17 (RORγt+, IL-17A+) and other T cell populations.
-
Data Analysis: Clinical scores are plotted over time to compare disease progression between treated and vehicle groups. Statistical analysis (e.g., two-way ANOVA) is used to determine the significance of the treatment effect. Flow cytometry data is analyzed to quantify changes in immune cell populations.
Summary and Conclusion
This compound stands out as a highly potent REV-ERB agonist with a significantly lower IC50 value compared to the widely used SR9009.[5][6] Its enhanced potency, coupled with an improved pharmacokinetic profile, makes it a superior tool for in vivo studies, particularly in the context of autoimmune and inflammatory diseases.[5][11]
-
GSK4112 , as a first-generation agonist, remains a useful tool for in vitro experiments but is limited by poor in vivo bioavailability.[14]
-
SR9009 and SR9011 represented a significant advancement, enabling in vivo exploration of REV-ERB's role in metabolism and behavior. However, their potency is lower than this compound, and potential off-target effects have been noted.[5]
-
STL1267 is another promising high-affinity agonist with good CNS penetration and anti-inflammatory effects.[10][15]
For researchers investigating the therapeutic potential of REV-ERB modulation, especially in immunology, this compound offers a compelling combination of high potency and improved in vivo characteristics. The choice of agonist should be guided by the specific research question, the experimental system (in vitro vs. in vivo), and the desired pharmacological profile. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Rev-Erb - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and Genetic Modulation of REV-ERB Activity and Expression Affects Orexigenic Gene Expression | PLOS One [journals.plos.org]
- 3. Nuclear receptor protein: REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. REV-ERB_TargetMol [targetmol.com]
- 10. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Targeting the REV-ERBs in Sleep/Wake Regulation | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. REV-ERB activation as a novel pharmacological approach for treating inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting REV-ERBα for therapeutic purposes: promises and challenges [thno.org]
- 17. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of SR12418: A Comparative Analysis of REV-ERB Agonists in Autoimmune Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of SR12418 with other REV-ERB agonists, supported by experimental data and detailed protocols. This compound, a synthetic REV-ERB agonist, has demonstrated significant potential in preclinical models of autoimmune diseases, particularly in suppressing the pathogenic activity of T helper 17 (Th17) cells.
This guide will delve into the key findings from studies on this compound, presenting a comparative analysis with other well-known REV-ERB agonists, SR9009 and GSK4112. The data is structured to facilitate a clear understanding of their relative performance in critical assays, alongside detailed methodologies for replication.
Comparative Performance of REV-ERB Agonists
The following tables summarize the quantitative data from various studies, highlighting the efficacy and characteristics of this compound in comparison to SR9009 and GSK4112.
| Compound | Reported In Vivo Efficacy (EAE Model) | Reported Effect on Th17 Cell Populations | Pharmacological Profile Notes |
| This compound | Potently suppresses the development and severity of Experimental Autoimmune Encephalomyelitis (EAE).[1] Delays disease onset and significantly reduces clinical scores.[1] | Significantly decreases the frequency and number of RORγt+, GM-CSF+, and IL-17A+ T cells in the lymph nodes and central nervous system.[1] | Developed as an improvement over SR9009 with a superior pharmacological profile and minimal off-target activity.[1] |
| SR9009 | Also demonstrated to be effective in suppressing EAE.[2][3] | Inhibits pro-inflammatory Th17 cell development.[2][3] | Has been reported to have potential off-target effects, including activity at LXRα.[1] Some studies suggest REV-ERB-independent effects on cell metabolism and proliferation. |
| GSK4112 | Less data available in EAE models compared to SR9009 and this compound. | Modulates REV-ERB activity and can impact inflammatory responses.[4] | Also reported to have potential off-target binding to LXRα.[1] |
Key Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Experimental Autoimmune Encephalomyelitis (EAE) Induction in Mice
This protocol describes the induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide, a standard model for multiple sclerosis research.
Materials:
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Antigen Emulsion Preparation: Emulsify MOG35-55 peptide in CFA at a 1:1 ratio. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Immunization: On day 0, subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200 ng of PTX intraperitoneally in 200 µL of PBS.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system (e.g., 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = forelimb paralysis; 5 = moribund).[2][5][6][7]
-
Drug Treatment: Administer this compound (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control starting from the day of immunization or at the onset of clinical signs, depending on the study design.[1]
Flow Cytometry (FACS) Analysis of Th17 Cells
This protocol outlines the procedure for identifying and quantifying Th17 cells from the lymph nodes or central nervous system (CNS) of EAE mice.
Materials:
-
Single-cell suspensions from lymph nodes or CNS
-
Cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor like Brefeldin A)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against CD4, RORγt, and IL-17A
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: Resuspend single cells in complete RPMI medium and stimulate with a cell stimulation cocktail for 4-5 hours at 37°C. This step is crucial for intracellular cytokine detection.
-
Surface Staining: Wash the cells with FACS buffer and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular markers (e.g., RORγt and IL-17A) for 30-45 minutes at 4°C in the dark.
-
Data Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer and analyze the percentage of CD4+RORγt+ and CD4+IL-17A+ cells using appropriate gating strategies.[8][9][10]
Bmal1-Luciferase Reporter Assay
This assay is used to determine the functional activity of REV-ERB agonists by measuring their ability to repress the transcription of Bmal1, a known REV-ERB target gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Bmal1 promoter-luciferase reporter plasmid
-
REV-ERBα expression plasmid
-
Transfection reagent
-
Luciferase assay reagent
-
Test compounds (this compound, SR9009, GSK4112)
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the Bmal1-luciferase reporter plasmid and the REV-ERBα expression plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of the test compounds or vehicle control.
-
Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or to total protein concentration. Calculate the dose-dependent repression of Bmal1 promoter activity for each compound.[11][12][13]
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 3. EAE Induction by Passive Transfer of MOG-specific CD4+ T Cells [bio-protocol.org]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Functional characteristics of Th1, Th17, and ex-Th17 cells in EAE revealed by intravital two-photon microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Highly polarized Th17 cells induce EAE via a T-bet-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Generation of Endogenous Promoter-Driven Luciferase Reporter System Using CRISPR/Cas9 for Investigating Transcriptional Regulation of the Core Clock Gene BMAL1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of REV-ERB Agonists: SR12418 and GSK4112
In the landscape of circadian rhythm and metabolic research, the nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical therapeutic targets. The development of synthetic ligands for these receptors has provided researchers with powerful tools to investigate their roles in health and disease. This guide presents a detailed, data-supported comparison of two prominent REV-ERB agonists, SR12418 and GSK4112, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | This compound | GSK4112 |
| Primary Use | In vivo and in vitro studies | Primarily in vitro studies |
| Potency (REV-ERBα) | IC50: 68 nM (Bmal1-luciferase reporter assay)[1] | EC50: ~250-790 nM (in some assays)[2] |
| Potency (REV-ERBβ) | IC50: 119 nM (Bmal1-luciferase reporter assay)[1] | IC50: ~800 nM (Gal4 reporter assay)[2] |
| Pharmacokinetics | Significantly improved plasma exposure in mice[3] | Poor systemic exposure, not suitable for most in vivo studies[4][5] |
| Off-Target Activity | Minimal off-target activity reported[1][3] | Off-target binding to LXRα reported at higher concentrations[3] |
Mechanism of Action: Shared Pathway of Transcriptional Repression
Both this compound and GSK4112 function as agonists of the REV-ERB nuclear receptors. Their primary mechanism of action involves mimicking the endogenous ligand, heme, to potentiate the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERB.[6] This enhanced interaction leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, which is a core component of the circadian clock.[2] By repressing Bmal1 and other target genes involved in metabolism and inflammation, these agonists can modulate circadian rhythms and various physiological processes.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Independent Verification of SR12418's Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the synthetic REV-ERB agonist, SR12418, against its predecessor, SR9009. The following sections present available experimental data, detailed methodologies for key specificity assays, and visual representations of relevant biological pathways and experimental workflows.
Executive Summary
This compound is a synthetic small molecule that acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It was developed as a successor to SR9009 with improved potency and pharmacokinetic properties.[1] Published literature indicates that this compound exhibits high specificity for REV-ERBs with minimal off-target activity. However, a comprehensive quantitative dataset from broad panel screenings is not publicly available. This guide summarizes the existing data and provides context for interpreting the specificity of this compound.
Comparative Specificity Data
While direct quantitative data from broad off-target screening panels for this compound is not detailed in the primary literature, the available information strongly suggests a favorable specificity profile compared to its predecessor, SR9009.
Table 1: On-Target Potency of this compound vs. SR9009
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | REV-ERBα | Bmal1-luciferase reporter assay | 68 nM | [1] |
| This compound | REV-ERBβ | Bmal1-luciferase reporter assay | 119 nM | [1] |
| SR9009 | REV-ERBα/β | Bmal1-luciferase reporter assay | 710 nM |
Table 2: Off-Target Activity Profile of this compound and SR9009
| Compound | Screening Panel | Key Findings | Reference |
| This compound | CEREP (Eurofins Scientific) Panel (84 targets including GPCRs, ion channels, and transporters) | Minimal off-target activity observed. (Note: Quantitative data not publicly available) | [1] |
| This compound | Nuclear Receptor Panel | No significant activity at other nuclear receptors tested. | [1] |
| SR9009 | Various studies | Recent evidence suggests potential REV-ERB-independent effects on cell proliferation and metabolism. | [2][3] |
It is important to note that while this compound is reported to have a clean off-target profile, the absence of publicly available quantitative data from the CEREP panel is a limitation. In contrast, recent studies have raised concerns about the specificity of SR9009, indicating that some of its biological effects may be independent of REV-ERB activation.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the specificity of a compound like this compound.
Broad Off-Target Liability Screening (e.g., Eurofins SafetyScreen Panels)
This type of screening is crucial for identifying potential off-target interactions early in drug development.
Objective: To assess the binding of a test compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Methodology:
-
Assay Format: Typically performed as radioligand binding assays.
-
Test Concentration: The test compound is usually screened at a single high concentration (e.g., 10 µM) in duplicate.[4]
-
Procedure:
-
A specific radioligand for each target is incubated with a preparation of the target receptor/enzyme (e.g., cell membranes).
-
The test compound is added to the incubation mixture.
-
The amount of radioligand binding to the target is measured in the presence and absence of the test compound.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A significant inhibition (typically >50%) suggests a potential interaction and warrants further investigation with dose-response studies to determine the IC50.[5]
Nuclear Receptor Specificity Profiling (Luciferase Reporter Assay)
This cell-based assay is used to determine if a compound activates or inhibits other nuclear receptors.
Objective: To measure the ability of a test compound to modulate the transcriptional activity of a panel of nuclear receptors.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
-
Plasmids:
-
Reporter Plasmid: Contains a luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest.
-
Expression Plasmid: Encodes the full-length nuclear receptor or its ligand-binding domain.
-
-
Procedure:
-
Cells are co-transfected with the reporter and expression plasmids.
-
The transfected cells are then treated with the test compound at various concentrations.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
-
Data Analysis: An increase or decrease in luciferase activity compared to vehicle-treated cells indicates that the compound is an agonist or antagonist, respectively, for the tested nuclear receptor. Dose-response curves are generated to determine EC50 or IC50 values.[6]
Visualizations
Signaling Pathway
The following diagram illustrates the established signaling pathway through which REV-ERBα regulates TH17 cell differentiation, a key mechanism of action for this compound.
Figure 1. REV-ERBα signaling in TH17 cells and the action of this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the independent verification of a compound's specificity.
Figure 2. Experimental workflow for verifying compound specificity.
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
SR12418: A Novel REV-ERBα Agonist with Therapeutic Potential in Autoimmune Disease
A comparative analysis of the novel nuclear receptor agonist SR12418 against existing therapies for Th17-driven autoimmune diseases, supported by experimental data and detailed methodologies.
This compound, a potent and specific synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), has emerged as a promising therapeutic candidate for autoimmune disorders. By modulating the core circadian clock machinery, this compound exerts significant anti-inflammatory effects, primarily through the suppression of T helper 17 (Th17) cell differentiation and function. This guide provides a detailed comparison of this compound with existing treatments for autoimmune diseases, including other REV-ERBα agonists, corticosteroids, and anti-TNFα biologics, supported by available preclinical data.
Comparative Efficacy and Potency
This compound demonstrates superior potency and an improved pharmacokinetic profile compared to the first-generation REV-ERB agonist, SR9009. In preclinical models of autoimmune disease, this compound has shown significant efficacy in reducing disease severity.
Table 1: In Vitro Potency of REV-ERB Agonists
| Compound | Target | IC50 (nM) | Reference |
| This compound | REV-ERBα | 68 | [1] |
| REV-ERBβ | 119 | [1] | |
| SR9009 | REV-ERBα | ~710 | |
| REV-ERBβ | ~710 |
Table 2: Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Treatment | Dosage | Peak Clinical Score | Disease Incidence | Key Outcomes | Reference |
| This compound | 50 mg/kg, b.i.d. | Significantly reduced vs. vehicle | ~20% (vs. 90% in vehicle) | Delayed onset and reduced severity of disease; Reduced CNS infiltration of Th17 cells. | [2] |
| Vehicle | - | - | 90% | - | [2] |
| Dexamethasone | 50 mg/kg (single dose) | Significantly reduced vs. EAE control | Not reported | Attenuated motor signs and delayed peak serum corticosterone. | [3] |
Table 3: Efficacy of this compound in Colitis Model
| Treatment | Dosage | Key Outcomes | Reference |
| This compound | 50 mg/kg, b.i.d. | Significantly ameliorated clinical and histopathological severity; Reduced inflammatory mediators. | [1] |
| Anti-TNFα (Infliximab) | 5 mg/kg | Effective in inducing remission in a subgroup of patients. | [4][5][6] |
Mechanism of Action: Targeting the Th17 Pathway
This compound's therapeutic effect is primarily attributed to its role as a REV-ERBα agonist, which leads to the transcriptional repression of key genes involved in Th17 cell differentiation and function. REV-ERBα competes with the pro-inflammatory transcription factor RORγt, a master regulator of Th17 cell development. By enhancing REV-ERBα activity, this compound effectively dampens the Th17-mediated inflammatory response.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for REV-ERBα Activity
This assay is designed to measure the binding of this compound to REV-ERBα and its ability to recruit a co-repressor peptide.
Materials:
-
Recombinant REV-ERBα ligand-binding domain (LBD)
-
Fluorescently labeled co-repressor peptide (e.g., from NCoR)
-
This compound
-
Assay buffer (e.g., 20 mM Tris, pH 7.0, 50 mM NaCl, 0.01% Nonidet P40)
-
384-well black, low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the REV-ERBα LBD and the fluorescently labeled co-repressor peptide to each well.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET ratio (665 nm / 620 nm) is calculated and plotted against the concentration of this compound to determine the IC50 value.[7]
References
- 1. REV-ERBα Regulates TH17 Cell Development and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MANF Is Neuroprotective in Early Stages of EAE, and Elevated in Spinal White Matter by Treatment With Dexamethasone [frontiersin.org]
- 3. High dose of dexamethasone protects against EAE-induced motor deficits but impairs learning/memory in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identifying anti-TNF response biomarkers in ulcerative colitis using a diffusion-based signalling model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Improved diagnosis of inflammatory bowel disease and prediction and monitoring of response to anti-TNF alpha treatment based on measurement of signal transduction pathway activity [frontiersin.org]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SR12418: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SR12418 is a critical component of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this potent REV-ERB agonist.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available at this time. The following guidance is based on safety information for structurally similar REV-ERB agonists, such as SR9009, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to obtain the SDS from the supplier if possible.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. While a comprehensive, verified list of properties is not available, information from suppliers and related compounds provides a baseline.
| Property | Value | Source |
| Chemical Formula | C31H30FNO3 | Vendor Data |
| Molecular Weight | 483.57 g/mol | Vendor Data |
| Appearance | Solid powder | General Observation |
| Storage (Powder) | -20°C for up to 2 years | Vendor Data |
| Storage (in DMSO) | -20°C for up to 6 months | Vendor Data |
| Solubility | Soluble in DMSO | Vendor Data |
Proper Disposal Procedures for this compound
The disposal of this compound and its contaminated materials must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following step-by-step procedures are based on guidelines for similar chemical compounds and general laboratory waste management.
Step 1: Segregation of Waste
-
Solid Waste: All solid materials contaminated with this compound, including personal protective equipment (PPE), weigh boats, pipette tips, and empty vials, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound, as well as solvents used for rinsing contaminated glassware, must be collected in a separate, sealed, and properly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical-contaminated sharps.
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
Ensure the label is legible and securely attached to the container.
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated, secure area, away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with a complete and accurate description of the waste contents.
-
Follow all institutional procedures for waste manifest and pickup.
Important Considerations:
-
Do Not Pour Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.
-
Avoid Incineration by Untrained Personnel: Do not attempt to incinerate this compound waste in a standard laboratory setting.
-
Consult Local Regulations: Disposal regulations can vary by location. Always adhere to local, state, and federal guidelines.
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is paramount to minimizing exposure and ensuring the stability of this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves at all times when handling this compound powder or solutions.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's safety protocols.
Handling:
-
All handling of this compound powder should be performed in a certified chemical fume hood to prevent inhalation of dust.
-
Avoid creating dust when handling the solid material.
-
For preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
In case of a spill, immediately alert others in the area and follow your laboratory's established spill cleanup procedure for potent compounds.
Storage:
-
As a powder, this compound should be stored in a tightly sealed container at -20°C.
-
Solutions of this compound in DMSO can be stored at -20°C for up to six months.
-
Always label storage containers clearly with the compound name, concentration, solvent, and date of preparation.
REV-ERB Signaling Pathway
This compound is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of the circadian clock and metabolism. The following diagram illustrates the core mechanism of REV-ERB action.
Caption: The REV-ERB signaling pathway, a core component of the circadian clock.
By providing this detailed guidance, we aim to empower researchers, scientists, and drug development professionals to handle and dispose of this compound with the highest standards of safety and operational excellence, thereby building a foundation of trust that extends beyond the product itself.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
